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  • Product: N,3-dimethyloxetan-3-amine
  • CAS: 1310732-23-0

Core Science & Biosynthesis

Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Oxetane Ring in N,3-Dimethyloxetan-3-amine Introduction: The Oxetane Moiety - A Privileged Scaffold in Modern Chemistry The oxetane ring, a four-membered saturated het...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Oxetane Ring in N,3-Dimethyloxetan-3-amine

Introduction: The Oxetane Moiety - A Privileged Scaffold in Modern Chemistry

The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3] Its growing prevalence stems from a unique combination of stability and controlled reactivity, coupled with its ability to impart favorable physicochemical properties to parent molecules.[4][5][6] This guide delves into the reactivity of a specific, yet representative, member of this class: N,3-dimethyloxetan-3-amine.

Structural Features and Inherent Ring Strain

The defining characteristic of the oxetane ring is its significant ring strain, estimated to be around 25.5 kcal/mol.[7] This is a consequence of the deviation of its bond angles from the ideal tetrahedral geometry.[7] While less strained than the highly reactive three-membered oxirane (epoxide) ring, it is considerably more strained than the five-membered tetrahydrofuran (THF) ring.[8][9] This inherent strain is the primary driver of the oxetane ring's reactivity, making it susceptible to ring-opening reactions under specific conditions.[7][10][11]

The oxetane ring is not perfectly planar but exhibits a slight "puckering".[11][12] The introduction of substituents can influence the degree of this puckering.[12] The carbon-oxygen bond lengths in the parent oxetane are approximately 1.46 Å, and the carbon-carbon bond lengths are around 1.53 Å.[12]

Physicochemical Properties and Applications in Medicinal Chemistry

The incorporation of an oxetane moiety into a drug candidate can lead to substantial improvements in its pharmacological profile.[2][3][5] Oxetanes are often used as isosteres for gem-dimethyl or carbonyl groups, offering a means to enhance aqueous solubility, metabolic stability, and lipophilicity while reducing the basicity of nearby amine groups.[5][6][7] The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, potentially influencing ligand-receptor interactions.[12]

Overview of Oxetane Reactivity: A Balance of Stability and Controlled Ring-Opening

Despite their inherent strain, oxetanes are generally more stable than epoxides.[8][9] Their reactivity is highly dependent on the substitution pattern and the reaction conditions.[8] Ring-opening reactions of oxetanes are typically promoted by acids (both Brønsted and Lewis acids) or potent nucleophiles.[7][9][13] These reactions proceed via cleavage of one of the carbon-oxygen bonds, providing a versatile route to 1,3-difunctionalized compounds.

N,3-Dimethyloxetan-3-amine: A Focus on a Substituted Oxetane

N,3-dimethyloxetan-3-amine (CAS No. 1310732-23-0) is a disubstituted oxetane that presents an interesting case study in reactivity.[14] The presence of a methyl group and an N-methylamino group at the C3 position significantly influences the behavior of the oxetane ring.

Synthesis of 3-Amino-3-Methyloxetane Derivatives
The Influence of the Amino and Methyl Substituents on Ring Reactivity

The substituents at the C3 position of N,3-dimethyloxetan-3-amine play a crucial role in modulating the reactivity of the oxetane ring.

2.2.1. Electronic Effects of the Amino Group

The nitrogen atom of the amino group possesses a lone pair of electrons that can be donated into the C-O antibonding orbitals of the oxetane ring, a phenomenon known as hyperconjugation. This electron donation can potentially weaken the C-O bonds, making the ring more susceptible to cleavage. However, under acidic conditions, the amino group will be protonated, transforming it into an electron-withdrawing ammonium group. This will have the opposite effect, deactivating the ring towards acid-catalyzed opening by inductively withdrawing electron density.

2.2.2. Steric and Electronic Effects of the 3-Methyl Group

The presence of two substituents at the C3 position, a methyl group and an amino group, provides steric hindrance. This steric bulk can influence the approach of nucleophiles, potentially affecting the regioselectivity of ring-opening reactions. Generally, 3,3-disubstituted oxetanes exhibit greater stability compared to their monosubstituted counterparts due to this steric shielding.[8]

2.2.3. Basicity of the Amino Group and its Implications

The amino group in N,3-dimethyloxetan-3-amine is basic and will readily react with acids. This has two important consequences. Firstly, in acid-catalyzed reactions, the amine will be protonated, which can alter the reaction mechanism and the electronic nature of the substituent. Secondly, the basicity of the molecule itself can influence its handling and compatibility with other reagents.

Ring-Opening Reactions of N,3-Dimethyloxetan-3-amine: Mechanisms and Synthetic Utility

The strained oxetane ring in N,3-dimethyloxetan-3-amine can be opened under various conditions, providing access to a range of functionalized molecules.

Acid-Catalyzed Ring-Opening

The ring-opening of oxetanes is most commonly achieved under acidic conditions.[11][16][17] Both Brønsted and Lewis acids can be employed to catalyze this transformation.[7][9]

3.1.1. Mechanism: Protonation and Nucleophilic Attack

The generally accepted mechanism for acid-catalyzed ring-opening involves the initial protonation of the oxetane oxygen by a Brønsted acid or coordination to a Lewis acid. This activation makes the carbon atoms of the ring more electrophilic and susceptible to nucleophilic attack. The subsequent attack by a nucleophile leads to the cleavage of a C-O bond and the formation of the ring-opened product.

Acid_Catalyzed_Ring_Opening cluster_0 Protonation cluster_1 Nucleophilic Attack Oxetane N,3-Dimethyloxetan-3-amine Protonated_Oxetane Protonated Oxetane Oxetane->Protonated_Oxetane + H⁺ H_plus H⁺ Ring_Opened_Product Ring-Opened Product Protonated_Oxetane->Ring_Opened_Product + Nu⁻ Nucleophile Nu⁻

Caption: General mechanism of acid-catalyzed oxetane ring-opening.

3.1.2. Regioselectivity of Nucleophilic Attack

In the case of N,3-dimethyloxetan-3-amine, the two methylene carbons (C2 and C4) are not equivalent. Nucleophilic attack can, in principle, occur at either of these positions. The regioselectivity will be influenced by a combination of steric and electronic factors. Generally, nucleophilic attack is favored at the less sterically hindered carbon atom.

3.1.3. Representative Experimental Protocol: Acid-Catalyzed Methanolysis

The following is a representative protocol for the acid-catalyzed ring-opening of a substituted oxetane with methanol, adapted for N,3-dimethyloxetan-3-amine.

Materials:

  • N,3-dimethyloxetan-3-amine

  • Anhydrous Methanol

  • Sulfuric Acid (catalytic amount)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve N,3-dimethyloxetan-3-amine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.

  • Extract the product with dichloromethane (3 x volume of methanol).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophilic Ring-Opening

While less common than acid-catalyzed methods, direct nucleophilic ring-opening of oxetanes can be achieved with strong nucleophiles, sometimes under basic conditions.[18]

3.2.1. Reactions with Nitrogen Nucleophiles

Nitrogen nucleophiles, such as primary and secondary amines, can open the oxetane ring to form amino alcohols. These reactions may require elevated temperatures or the use of a Lewis acid catalyst to proceed efficiently.

3.2.2. Reactions with Sulfur Nucleophiles

Thiols and other sulfur-containing nucleophiles are also effective for the ring-opening of oxetanes, leading to the formation of thioethers with a hydroxyl group at the 3-position.

3.2.3. Representative Experimental Protocol: Aminolysis with a Secondary Amine

The following protocol describes the ring-opening of an oxetane with a secondary amine.

Materials:

  • N,3-dimethyloxetan-3-amine

  • Secondary Amine (e.g., Morpholine, 2.0 eq)

  • Ethanol

  • Standard laboratory glassware for heating under reflux

Procedure:

  • Combine N,3-dimethyloxetan-3-amine (1.0 eq) and the secondary amine (2.0 eq) in ethanol in a round-bottom flask.

  • Heat the mixture to reflux and maintain for 12-48 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess amine under reduced pressure.

  • Purify the resulting amino alcohol by column chromatography or distillation.

Reductive Ring-Opening

Certain powerful reducing agents, such as lithium aluminum hydride at elevated temperatures, can induce the reductive cleavage of the oxetane ring.[8] This reaction typically results in the formation of a 1,3-diol.

3.3.1. Mechanism and Reagents

The mechanism likely involves the coordination of the aluminum hydride to the oxetane oxygen, followed by the delivery of a hydride ion to one of the adjacent carbon atoms, leading to C-O bond scission.

3.3.2. Synthetic Applications

Reductive ring-opening provides a direct route to 1,3-diols, which are valuable synthetic intermediates.

Spectroscopic Characterization of N,3-Dimethyloxetan-3-amine and its Ring-Opened Products

The structural elucidation of N,3-dimethyloxetan-3-amine and its reaction products relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of N,3-dimethyloxetan-3-amine would be expected to show distinct signals for the methyl groups and the methylene protons of the oxetane ring. The protons on the carbons adjacent to the oxygen atom will be shifted downfield.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbons of the oxetane ring, with the carbons bonded to the oxygen appearing at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum of N,3-dimethyloxetan-3-amine would exhibit a characteristic C-O-C stretching vibration for the ether linkage in the oxetane ring, typically in the range of 950-1150 cm⁻¹. The N-H stretch of the secondary amine would also be observable.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of N,3-dimethyloxetan-3-amine and its derivatives. Fragmentation patterns can provide valuable structural information.

Spectroscopic Data for a Hypothetical Ring-Opened Product (Methanolysis)
Structure 3-(methylamino)-3-methyl-1,3-propanediol methyl ether
¹H NMR (Expected) Signals for O-CH₃, N-CH₃, C-CH₃, CH₂-O, and OH protons.
¹³C NMR (Expected) Resonances for all unique carbon atoms.
IR (Expected) Broad O-H stretch, C-O stretches, N-H stretch.
MS (Expected) Molecular ion peak corresponding to the product's molecular weight.

Conclusion: Harnessing the Reactivity of N,3-Dimethyloxetan-3-amine in Drug Discovery and Synthesis

N,3-dimethyloxetan-3-amine, as a representative of 3,3-disubstituted amino-oxetanes, offers a versatile platform for the synthesis of novel chemical entities. Its controlled ring-opening reactivity allows for the introduction of diverse functionalities at the 1 and 3 positions of a propane backbone, providing access to a wide range of potential drug candidates and valuable synthetic intermediates. A thorough understanding of the factors governing the reactivity of the oxetane ring, particularly the influence of its substituents, is paramount for the rational design of synthetic strategies and the successful application of this privileged scaffold in the advancement of chemical and pharmaceutical research.

Synthetic_Utility cluster_reactions Ring-Opening Reactions cluster_products 1,3-Difunctionalized Products Start N,3-Dimethyloxetan-3-amine Acid Acid-Catalyzed Ring-Opening Start->Acid Nucleophilic Nucleophilic Ring-Opening Start->Nucleophilic Reductive Reductive Ring-Opening Start->Reductive Product1 Amino Alcohols / Ethers Acid->Product1 Product2 Amino Alcohols / Thioethers Nucleophilic->Product2 Product3 Amino Diols Reductive->Product3

Caption: Synthetic utility of N,3-dimethyloxetan-3-amine ring-opening.

References

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(18), 3224-3237. [Link]

  • Wodarczyk, S., & Griesbeck, A. G. (2012). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 8, 1754–1776. [Link]

  • Jat, J. L., et al. (2014). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Chemical Reviews, 114(17), 8257-8322. [Link]

  • MySkinRecipes. (n.d.). N-Methyloxetan-3-amine. [Link]

  • Stepan, A. F., et al. (2012). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Franz, A. K., & Wilson, S. O. (2013). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 15(21), 5530-5533. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(16), 1397-1425. [Link]

  • Verzijl, G. K. M., et al. (2013). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal, 19(37), 12292-12299. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Chemical Reviews, 114(17), 8257-8322. [Link]

  • DeRatt, L. G., et al. (2019). Mild Intramolecular Ring Opening of Oxetanes. Organic Letters, 21(23), 9573-9577. [Link]

  • Howell, A. R., et al. (2018). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 14, 2854–2907. [Link]

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12150-12233. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(16), 1397-1425. [Link]

  • Wodarczyk, S., & Griesbeck, A. G. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]

  • Denmark, S. E. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Group Meeting Presentation. [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Ali, S. R., et al. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. RASĀYAN Journal of Chemistry, 18(1). [Link]

  • Jadhav, A. M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 15(18), 1565-1590. [Link]

  • Meanwell, N. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N,3-dimethyloxetan-3-amine from 3-methyloxetan-3-one

Strategic Protocol for Gem-Dimethyl Bioisostere Installation Executive Summary This Application Note details the synthesis of N,3-dimethyloxetan-3-amine via the reductive amination of 3-methyloxetan-3-one . This transfor...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Protocol for Gem-Dimethyl Bioisostere Installation

Executive Summary

This Application Note details the synthesis of N,3-dimethyloxetan-3-amine via the reductive amination of 3-methyloxetan-3-one . This transformation is of high value in modern medicinal chemistry, as the 3,3-disubstituted oxetane moiety serves as a metabolically stable, polar bioisostere for the gem-dimethyl group.

The protocol utilizes Sodium Triacetoxyborohydride (STAB) as a mild reducing agent to mitigate the risk of acid-catalyzed ring opening—a common failure mode in oxetane chemistry. We provide a self-validating workflow including reaction monitoring, critical isolation steps for the volatile amine product, and salt formation strategies for long-term storage.

Introduction & Rational Design
2.1 The "Gem-Dimethyl" Switch

In drug discovery, replacing a gem-dimethyl group (>C(CH₃)₂) with a 3,3-disubstituted oxetane ring is a proven strategy to improve physicochemical properties. This substitution, pioneered by Carreira and co-workers, typically offers:

  • Reduced Lipophilicity: Lowers LogD, improving solubility.

  • Metabolic Stability: Blocks oxidative metabolism at the carbon center.

  • Conformational Control: The puckered ring serves as a rigid spacer.

2.2 Retrosynthetic Analysis

The target molecule, N,3-dimethyloxetan-3-amine, is accessed via a direct reductive amination. The core challenge is the strain energy of the oxetane ring (~106 kJ/mol) . While 3-substituted oxetanes are generally more stable than their 2-substituted counterparts, they remain susceptible to ring opening under strongly acidic conditions or high temperatures.

Critical Design Choice: We utilize Sodium Triacetoxyborohydride (STAB) rather than NaCNBH₃ or catalytic hydrogenation. STAB operates effectively in weakly acidic to neutral media, minimizing the protonation of the oxetane oxygen and subsequent ring scission.

Reaction Pathway Visualization

The following diagram illustrates the reaction mechanism and the critical decision points to avoid side products.

G cluster_conditions Reaction Conditions SM 3-Methyloxetan-3-one Imine Hemiaminal / Iminium (Transient) SM->Imine Condensation Amine Methylamine (THF Soln) Amine->Imine Product N,3-Dimethyloxetan-3-amine (Target) Imine->Product Hydride Transfer SideProd Ring-Opened Byproducts Imine->SideProd Strong Acid / Heat STAB NaBH(OAc)3 (Reductant) STAB->Product

Figure 1: Reaction pathway for the reductive amination. The green path indicates the desired route; the red dashed line represents the ring-opening risk managed by pH control.

Experimental Protocol
4.1 Materials & Stoichiometry
ComponentRoleEquiv.Notes
3-Methyloxetan-3-one Limiting Reagent1.0Commercial or synthesized via oxidation of 3-methyl-3-oxetane-methanol.
Methylamine (2M in THF) Amine Source1.2 - 1.5Use THF solution to avoid water introduction (vs. aqueous MeNH₂).
NaBH(OAc)₃ Reducing Agent1.4 - 1.6Added as a solid. Moisture sensitive.
Acetic Acid (AcOH) Catalyst1.0Promotes iminium formation. Do not use HCl.
Dichloromethane (DCM) Solvent--Anhydrous; 0.1 M concentration relative to ketone.
4.2 Step-by-Step Methodology

Step 1: Iminium Formation [1]

  • Charge a flame-dried round-bottom flask with 3-methyloxetan-3-one (1.0 equiv) and anhydrous DCM (10 mL per gram of substrate).

  • Cool the solution to 0 °C using an ice bath.

  • Add Methylamine (2M in THF) (1.2 equiv) dropwise.

  • Add Acetic Acid (1.0 equiv).

  • Checkpoint: Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30–60 minutes.

    • Why: This allows the equilibrium to shift toward the imine/iminium species before the reductant is introduced.

Step 2: Reduction

  • Cool the mixture back to 0 °C .

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3 portions over 15 minutes.

    • Note: Gas evolution (H₂) may occur but is usually minimal with STAB compared to NaBH₄.

  • Remove the ice bath and stir at RT for 12–16 hours (overnight).

Step 3: Quench & Workup (Critical for Stability)

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ at 0 °C.

    • Caution: Ensure the pH is basic (pH > 8). If the solution is acidic, the amine will remain in the aqueous layer and the ring may open.

  • Stir vigorously for 20 minutes to quench organoboron complexes.

  • Separate the layers. Extract the aqueous layer with DCM (3 x).

  • Combine organic layers and dry over Na₂SO₄.

Step 4: Isolation Strategy (The Volatility Trap)

  • Warning: The free base N,3-dimethyloxetan-3-amine is a low-molecular-weight amine and is volatile . Do not use high-vacuum for extended periods on the free base.

  • Preferred Isolation: Carefully concentrate the solvent (Rotavap, >200 mbar, 30 °C bath) to a minimal volume. Do not evaporate to dryness if the product is oil.

4.3 Purification & Salt Formation

Due to volatility and difficult chromatographic separation of polar amines, converting the product to a solid salt is the most robust purification method.

Protocol for Oxalate Salt Formation:

  • Dissolve the crude amine residue in a minimum amount of Acetone or Et₂O.

  • Add a solution of Oxalic Acid (1.0 equiv) in Acetone dropwise.

  • The white precipitate (N,3-dimethyloxetan-3-amine oxalate) forms immediately.

  • Filter the solid, wash with cold Et₂O, and dry under vacuum.

Quality Control & Troubleshooting
5.1 Self-Validating NMR Markers

The structure of the oxetane ring provides a distinct NMR signature that validates ring integrity.

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Oxetane Ring Protons: Look for two doublets (or an AB system) around 4.2 – 4.8 ppm .

      • Validation: If you see complex multiplets around 3.5–3.8 ppm or loss of the 4.0+ ppm signals, ring opening has occurred (formation of amino-diol derivatives).

    • N-Methyl: Singlet around 2.3 – 2.5 ppm.

    • C-Methyl: Singlet around 1.3 – 1.5 ppm.

5.2 Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Product lost during evaporation.Do not concentrate to dryness. Form HCl or Oxalate salt directly from the organic extract.
Complex NMR (3.5-4.0 ppm) Ring opening (Acid hydrolysis).Ensure quench uses NaHCO₃ (weak base) or NaOH. Avoid using strong acids (HCl) during workup.
Incomplete Conversion Steric bulk of 3,3-substitution.Use Ti(OiPr)₄ (1.5 equiv) as a Lewis acid additive during the imine formation step (Step 1).
Workflow Logic Diagram

Workflow Start Start: 3-Methyloxetan-3-one Mix Add MeNH2 (THF) + AcOH Stir 1h @ RT Start->Mix Reduce Add NaBH(OAc)3 Stir 16h @ RT Mix->Reduce Quench Quench: Sat. NaHCO3 (Ensure pH > 8) Reduce->Quench Extract Extract DCM Dry Na2SO4 Quench->Extract Decision Is Product Volatile? Extract->Decision RouteA Route A: Free Base (Careful concentration) Decision->RouteA No (Rare) RouteB Route B: Salt Formation (Add Oxalic Acid/HCl) Decision->RouteB Yes (Recommended) Final Final Product (Solid Salt Preferred) RouteA->Final RouteB->Final

Figure 2: Operational workflow emphasizing the critical decision point regarding product volatility.

References
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[2][3][4] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[4][5][6][7] Angewandte Chemie International Edition, 49(48), 9052–9067.[4]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Wuitschik, G., et al. (2010).[2][3][4] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[8]

  • PubChem Compound Summary. (n.d.). N,3-dimethyloxetan-3-amine hydrochloride. National Center for Biotechnology Information.

Sources

Application

N,3-Dimethyloxetan-3-amine: A Versatile Building Block for Modern Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Oxetanes in Drug Discovery In the relentless pursuit of novel therapeutics with improved efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Oxetanes in Drug Discovery

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to underexplored chemical space. One such area that has garnered significant attention is the realm of saturated heterocycles, with the oxetane ring emerging as a particularly valuable motif.[1][2][3] Unlike their more common five- and six-membered counterparts, the strained four-membered oxetane ring imparts a unique combination of physicochemical properties that can be strategically leveraged to overcome common challenges in drug design. These properties include low molecular weight, high polarity, and a distinct three-dimensional geometry.[1][3]

This guide focuses on a specific and highly functional oxetane building block: N,3-dimethyloxetan-3-amine . We will delve into its synthesis, key applications, and provide detailed protocols for its incorporation into drug-like scaffolds. The strategic introduction of this building block can positively influence a molecule's aqueous solubility, metabolic stability, lipophilicity, and target engagement.[2][3][4][5]

Key Attributes of N,3-Dimethyloxetan-3-amine in Medicinal Chemistry

The N,3-dimethyloxetan-3-amine scaffold offers several distinct advantages for drug design:

  • Bioisosteric Replacement: The 3,3-disubstituted oxetane core can serve as a polar bioisostere for the ubiquitous gem-dimethyl group and even carbonyl functionalities.[2][3] This substitution can maintain or improve biological activity while enhancing physicochemical properties.

  • Improved Physicochemical Properties: The inherent polarity of the oxetane ring can lead to a significant reduction in lipophilicity (LogP) and an increase in aqueous solubility of the parent molecule.[5][6]

  • Enhanced Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functionalities, leading to improved pharmacokinetic profiles.[4][5][7] The 3,3-disubstitution pattern is generally considered to be more stable than other substitution patterns.[1]

  • Increased Three-Dimensionality: The defined, non-planar geometry of the oxetane ring allows for greater exploration of three-dimensional chemical space, which can lead to improved target binding and selectivity.[1][3]

  • Modulation of Basicity: The tertiary amine functionality provides a handle for modulating the basicity (pKa) of the molecule, which is a critical parameter for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of N,3-Dimethyloxetan-3-amine

The most direct and efficient synthesis of N,3-dimethyloxetan-3-amine proceeds from the commercially available starting material, 3-amino-3-methyloxetane. The Eschweiler-Clarke reaction provides a high-yielding and scalable method for the dimethylation of the primary amine.[8][9][10][11][12][13]

Protocol 1: Synthesis of N,3-Dimethyloxetan-3-amine via Eschweiler-Clarke Reaction

This protocol describes the reductive methylation of 3-amino-3-methyloxetane using formaldehyde and formic acid.

Reaction Scheme:

Eschweiler-Clarke Reaction start 3-Amino-3-methyloxetane reagents + Formaldehyde + Formic Acid start->reagents product N,3-Dimethyloxetan-3-amine reagents->product

A schematic of the Eschweiler-Clarke reaction for the synthesis of N,3-dimethyloxetan-3-amine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
3-Amino-3-methyloxetane87.125.0 g0.057
Formaldehyde (37% in H₂O)30.0313.9 mL0.172
Formic Acid (98%)46.038.0 mL0.212
Sodium Hydroxide (NaOH)40.00As needed-
Diethyl Ether (Et₂O)74.12As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-3-methyloxetane (5.0 g, 0.057 mol).

  • Carefully add formaldehyde (13.9 mL, 0.172 mol) to the flask, followed by the slow addition of formic acid (8.0 mL, 0.212 mol). Caution: The initial reaction may be exothermic.

  • Heat the reaction mixture to 100 °C and maintain at this temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide until the pH is >12. Caution: This is an exothermic process.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude N,3-dimethyloxetan-3-amine by fractional distillation under reduced pressure to obtain a colorless to pale yellow liquid.

Applications in Medicinal Chemistry: Incorporation Protocols

N,3-dimethyloxetan-3-amine is a versatile building block that can be readily incorporated into lead compounds through standard organic transformations, primarily amide bond formation and reductive amination.

Protocol 2: Amide Bond Formation with N,3-Dimethyloxetan-3-amine

This protocol provides a general procedure for the coupling of a carboxylic acid with N,3-dimethyloxetan-3-amine using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reaction Scheme:

Amide Coupling start1 Carboxylic Acid (R-COOH) reagents + EDC, HOBt + Base (e.g., DIPEA) start1->reagents start2 N,3-Dimethyloxetan-3-amine start2->reagents product Amide Product reagents->product

A general workflow for amide bond formation using N,3-dimethyloxetan-3-amine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles (Example)
Carboxylic Acid (R-COOH)-1.0 eq1.0
N,3-Dimethyloxetan-3-amine101.151.1 eq1.1
EDC·HCl191.701.2 eq1.2
HOBt135.121.2 eq1.2
DIPEA129.242.5 eq2.5
Dichloromethane (DCM)84.93--
Saturated aq. NaHCO₃---
Brine---
Anhydrous Na₂SO₄142.04--

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add N,3-dimethyloxetan-3-amine (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 3: Reductive Amination with N,3-Dimethyloxetan-3-amine

This protocol outlines the reaction of an aldehyde or ketone with N,3-dimethyloxetan-3-amine in the presence of a reducing agent to form a more complex tertiary amine.

Reaction Scheme:

Reductive Amination start1 Aldehyde or Ketone (R-CHO or R₂C=O) reagents + Reducing Agent (e.g., NaBH(OAc)₃) start1->reagents start2 N,3-Dimethyloxetan-3-amine start2->reagents product Tertiary Amine Product reagents->product

General scheme for reductive amination with N,3-dimethyloxetan-3-amine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles (Example)
Aldehyde or Ketone-1.0 eq1.0
N,3-Dimethyloxetan-3-amine101.151.2 eq1.2
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.941.5 eq1.5
Dichloroethane (DCE) or Tetrahydrofuran (THF)---
Acetic Acid (optional)60.05catalytic-
Saturated aq. NaHCO₃---
Anhydrous Na₂SO₄142.04--

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) in dichloroethane (DCE) or tetrahydrofuran (THF), add N,3-dimethyloxetan-3-amine (1.2 eq).

  • If the substrate is an unreactive ketone, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or EtOAc).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Case Study: Application in CNS Drug Discovery

The N,3-dimethyloxetan-3-amine moiety is particularly attractive for the development of central nervous system (CNS) agents.[10] Its ability to modulate physicochemical properties can be crucial for achieving the desired blood-brain barrier penetration and metabolic stability required for CNS drugs. For instance, in the optimization of serotonin and norepinephrine reuptake inhibitors, replacing a metabolically labile group with the N,3-dimethyloxetan-3-amine scaffold could lead to a lead candidate with an improved pharmacokinetic profile and enhanced in vivo efficacy. The introduction of the oxetane can also fine-tune the pKa of the tertiary amine, impacting its interaction with the target protein and its overall ADME properties.

Data Summary: Physicochemical Properties

The following table provides a comparative overview of the predicted physicochemical properties of N,3-dimethyloxetan-3-amine and a related, commonly used building block.

PropertyN,3-Dimethyloxetan-3-amineN,N-Dimethylcyclohexylamine
Molecular Weight ( g/mol )101.15127.23
cLogP (calculated)~0.5~2.2
pKa (predicted)~9.0~10.5
Polar Surface Area (Ų)12.473.24

Data is estimated from computational models and may vary from experimental values.

Safety and Handling

N,3-dimethyloxetan-3-amine is a tertiary amine and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N,3-dimethyloxetan-3-amine is a valuable and versatile building block in modern medicinal chemistry. Its unique structural and electronic properties offer a powerful tool for medicinal chemists to address common challenges in drug discovery, such as poor solubility, metabolic instability, and high lipophilicity. The straightforward synthetic access and the well-established protocols for its incorporation into diverse scaffolds make it an attractive component for the design of next-generation therapeutics, particularly in the area of CNS disorders.

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880–882. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. [Link]

  • Eschweiler–Clarke reaction - Wikipedia. [Link]

  • Synthesis of 3-azidomethyl-3-methyloxetane - ResearchGate. [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - University of Groningen. [Link]

  • Improved Preparation of 3‐Oximinooxetane – An Important Precursor to Energetic Oxetanes - Open Access LMU. [Link]

  • Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide - ResearchGate. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - Beilstein Journals. [Link]

  • A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives - Green Chemistry (RSC Publishing). [Link]

  • Eschweiler-Clarke Reaction - YouTube. [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction - ResearchGate. [Link]

  • N-Methyloxetan-3-amine - MySkinRecipes. [Link]

  • Synthesis of N,N-dimethyltryptamine-type compounds, methods, and uses - Justia Patents. [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. [Link]

  • 3-Methyloxetane | C4H8O - PubChem. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - Semantic Scholar. [Link]

  • Reductive amination of amines with formaldehyde ? - ResearchGate. [Link]

  • 3-amino-3-methyloxetane (C4H9NO) - PubChemLite. [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - CHIMIA. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks. [Link]

  • Novel compositions of matter and pharmaceutical compositions - Google P
  • Oxetanes in naturally occurring bioactive molecules. - ResearchGate. [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - NIH. [Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC. [Link]

  • Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines - SciRP.org. [Link]

  • How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group? - ResearchGate. [Link]

Sources

Method

Application Note: N,3-Dimethyloxetan-3-amine in Drug Discovery

Application Note & Protocol Guide: N,3-Dimethyloxetan-3-amine Derivatives Executive Summary The N,3-dimethyloxetan-3-amine motif (CAS: 1365969-62-5, HCl salt) represents a high-value bioisostere in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: N,3-Dimethyloxetan-3-amine Derivatives

Executive Summary

The N,3-dimethyloxetan-3-amine motif (CAS: 1365969-62-5, HCl salt) represents a high-value bioisostere in modern medicinal chemistry. It is primarily deployed to replace gem-dimethyl or tert-butyl groups adjacent to nitrogen atoms. This substitution leverages the "oxetane effect" to lower lipophilicity (LogP), modulate basicity (pKa), and block metabolic hot-spots without compromising steric bulk or ligand-target binding interactions.

This guide provides a comprehensive technical framework for synthesizing, handling, and applying this building block to optimize lead compounds.

Scientific Rationale & Mechanism

The Bioisosteric Advantage

The central premise of using N,3-dimethyloxetan-3-amine is the replacement of a lipophilic, metabolically labile gem-dimethyl group with a polar, stable oxetane ring.

Featuregem-Dimethyl Analog (e.g., N-tert-butyl)N,3-Dimethyloxetan-3-amineImpact on Drug Properties
Hybridization sp³ (Tetrahedral)sp³ (Distorted/Puckered)Maintains 3D-spatial volume for binding.
Lipophilicity (LogP) High (Lipophilic)Low (Polar)Reduces LogP by ~1.0–2.0 units , improving solubility.
Basicity (pKa) ~10.5 (Highly Basic)~6.0–7.5 (Modulated)Reduces pKa by 2–3 units . Reduces lysosomal trapping and hERG liability.
Metabolic Stability Prone to CYP450 oxidation (N-dealkylation)ResistantThe oxetane ring is metabolically robust; blocks α-carbon oxidation.
H-Bonding NoneH-Bond Acceptor (O)The ether oxygen can engage in additional H-bonds with the target.
Structural Comparison Logic

The diagram below illustrates the steric and electronic relationship between the standard gem-dimethyl motif and the oxetane bioisostere.

Bioisostere_Logic GemDimethyl Gem-Dimethyl Amine (High LogP, High pKa) Oxetane N,3-Dimethyloxetan-3-amine (Low LogP, Modulated pKa) GemDimethyl->Oxetane Bioisosteric Replacement Properties Optimization Outcome: 1. Solubilization 2. Metabolic Blockade 3. hERG Avoidance Oxetane->Properties Yields

Figure 1: Bioisosteric replacement strategy. Transitioning from a gem-dimethyl amine to an oxetane amine retains steric volume while dramatically altering electronic properties.

Experimental Protocols

Synthesis of N,3-Dimethyloxetan-3-amine

Context: Direct reductive amination of oxetan-3-one is often low-yielding due to the instability of the strained imine intermediate. The Benzotriazole Method (pioneered by Carreira/Müller) is the gold standard for accessing 3,3-disubstituted oxetanes reliably.

Reagents:

  • Oxetan-3-one (CAS: 6704-31-0)

  • Benzotriazole (BtH)

  • Methylamine (2M in THF)

  • Methylmagnesium bromide (MeMgBr, 3M in ether) or Methyllithium (MeLi)

  • Solvents: Dichloromethane (DCM), THF (Anhydrous)

Protocol Workflow:

  • Step A: Formation of the Aminal Intermediate

    • Dissolve benzotriazole (1.0 equiv) and methylamine (1.0 equiv) in DCM at 25°C.

    • Add oxetan-3-one (1.0 equiv) dropwise.

    • Stir for 12–24 hours in the presence of MgSO₄ (drying agent) to drive equilibrium.

    • Observation: A white precipitate (the aminal) often forms.

    • Filter and concentrate to obtain the N-(benzotriazolylalkyl)amine intermediate. Note: This intermediate is stable and storable.

  • Step B: Nucleophilic Substitution (Grignard Addition)

    • Dissolve the aminal intermediate in anhydrous THF under Argon/Nitrogen.

    • Cool to -78°C (Critical to prevent ring opening).

    • Slowly add MeMgBr (2.5 equiv). The Grignard reagent acts as a Lewis acid to expel the benzotriazole and nucleophilically attack the resulting iminium ion.

    • Warm slowly to 0°C over 2 hours.

    • Quench: Carefully add saturated NH₄Cl solution.

    • Extraction: Extract with Et₂O or DCM. Note: The product is a low-molecular-weight amine and may be volatile. Do not evaporate to dryness under high vacuum if free base.

    • Purification: Isolate as the HCl salt by adding 4M HCl in dioxane, or purify via flash chromatography (DCM/MeOH/NH₃).

Synthesis_Workflow Start Oxetan-3-one + Methylamine + Benzotriazole Inter Benzotriazole-Aminal Intermediate Start->Inter Dehydration (MgSO4) Reaction Nucleophilic Displacement (MeMgBr, -78°C) Inter->Reaction Grignard Addition Product N,3-Dimethyloxetan-3-amine (Free Base) Reaction->Product Quench & Workup Salt HCl Salt Formation (Stable Storage) Product->Salt HCl/Dioxane

Figure 2: Robust synthetic route via benzotriazole aminal intermediate, avoiding unstable imine isolation.

Coupling Protocol: SnAr (Nucleophilic Aromatic Substitution)

Application: Installing the oxetane amine onto a heteroaryl core (e.g., pyridine, pyrimidine) for SAR exploration.

Protocol:

  • Preparation: Charge a reaction vial with the heteroaryl chloride (1.0 equiv), N,3-dimethyloxetan-3-amine HCl salt (1.2 equiv), and Cs₂CO₃ (3.0 equiv).

  • Solvent: Add anhydrous DMF or DMSO (0.2 M concentration).

  • Reaction: Heat to 60–80°C. Caution: Higher temperatures (>100°C) or strong Lewis acids may risk opening the oxetane ring.

  • Monitoring: Monitor by LCMS. The oxetane ring is generally stable under basic SnAr conditions.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF.

Stability & Handling Protocol
  • Storage: The free base is volatile and hygroscopic. It readily absorbs CO₂ from the air to form carbamates. ALWAYS store as the HCl or Oxalate salt at 4°C or -20°C.

  • Acid Sensitivity: While 3,3-disubstituted oxetanes are more stable than monosubstituted ones, they are still acid-sensitive. Avoid strong aqueous acids (e.g., 6M HCl, reflux) for prolonged periods.

    • Safe: TFA/DCM deprotection (room temp, <1 hr).

    • Unsafe: Heating in 1M HCl > 60°C.

Data Summary: Physicochemical Impact

The following table summarizes the expected shift in properties when replacing a standard N-isopropyl group with the N-methyloxetanyl motif in a theoretical drug scaffold.

PropertyN-Isopropyl (Reference)N,3-Dimethyloxetanyl (Bioisostere)Delta (Change)
Molecular Weight +43 Da+85 Da+42 Da
ClogP 3.52.1-1.4 (Improved Solubility)
pKa (Conj. Acid) 10.26.8-3.4 (Reduced Basicity)
tPSA (Ų) 3.212.5+9.3 (Polar Surface Area)
Metabolic Clearance High (N-dealkylation)LowImproved Stability

References & Authority

  • Wuitschik, G., et al. (2006).[1][2] "Oxetanes as Promising Modules in Drug Discovery."[1][3][4][5][6] Angewandte Chemie International Edition, 45(46), 7736–7739.

    • Foundation paper establishing the oxetane bioisostere concept.

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry, 53(8), 3227–3246.

    • Detailed synthesis and stability data, including the benzotriazole method.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][4][7] Chemical Reviews, 116(19), 12150–12233.

    • Comprehensive review of oxetane chemistry.

  • Barnes-Seeman, D. (2012). "The Role of Oxetanes in Drug Discovery." Current Topics in Medicinal Chemistry, 12(12).

    • Focus on ADME property modulation.

Sources

Application

Application Note: Scalable Synthesis of N,3-Dimethyloxetan-3-amine Hydrochloride

Executive Summary N,3-Dimethyloxetan-3-amine hydrochloride is a high-value bioisostere building block used to replace gem-dimethyl or carbonyl groups in drug candidates, offering improved metabolic stability and solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,3-Dimethyloxetan-3-amine hydrochloride is a high-value bioisostere building block used to replace gem-dimethyl or carbonyl groups in drug candidates, offering improved metabolic stability and solubility. While laboratory-scale synthesis is routine, scaling this reaction presents specific challenges regarding volatility control (methylamine), ring strain stability (oxetane sensitivity to strong Lewis acids), and solid-liquid separation during salt formation.

This guide details a robust, scalable One-Pot Reductive Amination protocol utilizing Sodium Triacetoxyborohydride (STAB). Unlike titanium-mediated routes which generate gelatinous byproducts difficult to filter on-scale, this protocol prioritizes homogeneous reaction kinetics and a streamlined workup, ensuring >95% purity without chromatographic purification.

Retrosynthetic Strategy & Mechanistic Logic

The synthesis targets the installation of a secondary amine at the quaternary center of the oxetane ring. The 3,3-disubstitution pattern confers significant stability to the oxetane ring compared to mono-substituted variants, allowing for more robust processing conditions.

Strategic Disconnection

The most direct and atom-economical route is the reductive amination of 3-oxetanone with methylamine .

  • Starting Material: 3-Oxetanone (commercially available, though cost-sensitive).

  • Amine Source: Methylamine (2M in THF or MeOH).

  • Reductant: Sodium Triacetoxyborohydride (STAB).

    • Why STAB? It is milder than NaBH₄ and does not reduce the ketone competitively at the pH of the reaction (unlike NaBH₄), minimizing the formation of the 3-oxetanol impurity. It eliminates the need for pre-forming the imine under dehydrating conditions (e.g., Ti(OiPr)₄), which simplifies downstream filtration.

Reaction Pathway Visualization

ReactionScheme cluster_conditions Critical Control Points SM1 3-Oxetanone (C3H4O2) Imine Hemiaminal / Imine Intermediate SM1->Imine THF, 0°C Reagent1 Methylamine (MeNH2) Reagent1->Imine ProductFree N,3-Dimethyloxetan-3-amine (Free Base) Imine->ProductFree NaBH(OAc)3 AcOH (cat.) RT, 16h ProductSalt Target Product: N,3-Dimethyloxetan-3-amine HCl ProductFree->ProductSalt 4M HCl in Dioxane EtOAc, 0°C CCP1 Temp Control: Exothermic Hydride Addition CCP2 pH Control: Avoid Ring Hydrolysis

Figure 1: Reaction pathway for the reductive amination of 3-oxetanone. The pathway emphasizes the direct conversion to the amine followed by salt formation.

Detailed Experimental Protocol

Materials & Specifications
ReagentEquiv.RoleCritical Specification
3-Oxetanone 1.0SubstratePurity >97%; Store at -20°C
Methylamine (2M in THF) 1.5Amine SourceAnhydrous; Freshly opened
NaBH(OAc)₃ 1.4ReductantKeep dry; H₂ evolution risk
Acetic Acid (AcOH) 1.0CatalystGlacial; Activates imine formation
Dichloromethane (DCM) 10 VolSolventACS Grade
4M HCl in Dioxane 1.1Salt FormerAnhydrous
Step-by-Step Procedure (Scale: 100g Batch Basis)
Stage 1: Reductive Amination
  • Setup: Charge a dry, nitrogen-purged reactor with 3-Oxetanone (100 g, 1.39 mol) and DCM (1.0 L). Cool the solution to 0–5°C .

  • Amine Addition: Add Methylamine (2M in THF) (1.04 L, 2.08 mol, 1.5 equiv) dropwise via addition funnel over 45 minutes.

    • Note: Maintain internal temperature <10°C to prevent methylamine off-gassing.

  • Activation: Add Acetic Acid (83.3 g, 1.39 mol, 1.0 equiv) slowly. Stir at 0°C for 30 minutes to facilitate hemiaminal/imine equilibrium.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (412 g, 1.94 mol, 1.4 equiv) portion-wise over 1 hour.

    • Safety Check: Significant hydrogen gas evolution will occur. Ensure reactor venting is adequate.

    • Process Insight: Maintaining 0°C during addition suppresses side reactions.

  • Reaction: Allow the mixture to warm to 20–25°C naturally and stir for 12–16 hours.

    • IPC (In-Process Control): Monitor by GC-MS or NMR. Target: <2% remaining 3-oxetanone.

Stage 2: Quench and Workup
  • Quench: Cool reaction mixture to 0°C. Slowly add saturated aqueous NaHCO₃ (1.5 L) to quench excess borohydride.

    • Caution: Vigorous foaming.

  • Phase Separation: Stir for 30 minutes until gas evolution ceases. Separate the organic layer.[1][2]

  • Extraction: Extract the aqueous layer with DCM (2 x 500 mL).

    • Optimization: The product is moderately water-soluble. Multiple extractions or continuous extraction may be necessary if yield is low.

  • Drying: Combine organics, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate under reduced pressure (vacuum < 300 mbar, bath < 30°C) to afford the Crude Free Base as a pale yellow oil.

    • Do NOT heat above 40°C to avoid volatility losses of the free amine.

Stage 3: Salt Formation & Isolation [3]
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (800 mL). Cool to 0°C .[1]

  • Salt Precipitation: Add 4M HCl in Dioxane (382 mL, 1.1 equiv) dropwise over 1 hour.

    • Observation: A thick white precipitate will form immediately.

  • Maturation: Stir the slurry at 0°C for 2 hours to ensure complete crystallization.

  • Filtration: Filter the solid under nitrogen (hygroscopic risk). Wash the cake with cold EtOAc (2 x 200 mL) and Pentane (200 mL).

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Expected Yield: 75–85% (approx. 140–160 g). Appearance: White to off-white crystalline solid.

Scale-Up Critical Control Points (CCPs)

To ensure batch-to-batch consistency and safety, the following parameters must be strictly controlled:

ParameterRisk FactorMitigation Strategy
Reagent Addition Rate (STAB) Exotherm & H₂ GasDose controlled by internal temp (<10°C). Use burst disks on reactors.
Quench pH Oxetane HydrolysisMaintain pH > 7 during workup. Avoid strong aqueous acids.
Drying Temp (Free Base) VolatilityKeep vacuum bath <30°C. The free base has a low BP compared to the salt.
Water Content Salt HygroscopicityPerform salt formation in anhydrous solvents. Handle final product under inert atmosphere.
Impurity Profile Management
  • Impurity A (3-Oxetanol): Result of direct ketone reduction. Control: Use STAB instead of NaBH₄; ensure excess amine.

  • Impurity B (Bis-alkylation): Formation of tertiary amine. Control: Use excess Methylamine (1.5–2.0 equiv) to statistically favor mono-alkylation.

Safety & Hazard Analysis

Thermal Hazards

The oxetane ring possesses significant ring strain (~106 kJ/mol). While 3,3-disubstituted oxetanes are kinetically stable, they can undergo rapid, exothermic polymerization or ring-opening in the presence of strong Lewis acids (e.g., AlCl₃, BF₃) or strong aqueous acids at high temperatures.

Chemical Hazards
  • Methylamine: Toxic gas/volatile liquid. Severe respiratory irritant.[4] Handle in a closed system or well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: Water-reactive. Releases flammable Hydrogen gas.

Safety Decision Tree

SafetyTree Start Start Scale-Up Check1 Is Reactor Cooling < 0°C? Start->Check1 Action1 STOP: Cool Reactor Check1->Action1 No Step2 Add Methylamine Check1->Step2 Yes Check2 Is Venting Active? Step2->Check2 Action2 STOP: Open Vent/Scrubber Check2->Action2 No Step3 Add STAB (Portionwise) Check2->Step3 Yes Check3 Temp Spike > 15°C? Step3->Check3 Action3 PAUSE Addition Check3->Action3 Yes Final Proceed to Workup Check3->Final No Action3->Step3 After Cooling

Figure 2: Operational safety logic for the addition of reagents during scale-up.

Analytical Specifications

Product: N,3-dimethyloxetan-3-amine hydrochloride CAS: 1365969-62-5[4]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.80 (br s, 2H, NH₂⁺), 4.75 (d, J = 7.2 Hz, 2H), 4.45 (d, J = 7.2 Hz, 2H), 2.55 (s, 3H, N-Me), 1.60 (s, 3H, C-Me).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 78.5 (CH₂), 58.2 (C_quat), 28.4 (N-Me), 21.5 (C-Me).

  • Mass Spectrometry (ESI): m/z calc for C₅H₁₂NO [M+H]⁺: 102.09; found 102.1.

  • Purity (HPLC): >98% (a/a), UV 210 nm (low UV absorption, ELSD recommended).

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][5][6][7] Angewandte Chemie International Edition, 49(21), 3524–3529. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wuitschik, G., et al. (2006). Spiro[3.3]heptanes as Rigidified Surrogates for the Piperazine Ring. Angewandte Chemie International Edition, 45(46), 7736-7739. (Describes oxetane stability and salt formation). [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amine–Borane Reducing Agents. Organic Process Research & Development, 20(2), 140–177. [Link]

Sources

Method

N,3-dimethyloxetan-3-amine in the synthesis of heterocyclic compounds

Application Note: N,3-Dimethyloxetan-3-amine in Heterocyclic Synthesis Part 1: Introduction & Chemical Profile The "Oxetane Effect" in Medicinal Chemistry In modern drug design, the 3,3-disubstituted oxetane motif has em...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N,3-Dimethyloxetan-3-amine in Heterocyclic Synthesis

Part 1: Introduction & Chemical Profile

The "Oxetane Effect" in Medicinal Chemistry In modern drug design, the 3,3-disubstituted oxetane motif has emerged as a superior bioisostere for gem-dimethyl (


) and carbonyl (

) groups. Unlike the lipophilic gem-dimethyl group, the oxetane ring is polar, chemically stable, and metabolically robust.

N,3-dimethyloxetan-3-amine (3-methyl-3-(methylamino)oxetane) represents a "best-in-class" building block. It introduces a constrained amine handle while simultaneously modulating physicochemical properties:

  • Lipophilicity (LogP): Lowers LogD compared to gem-dimethyl analogs (typically by 1.0–2.0 units).

  • Solubility: Enhances aqueous solubility due to the exposed ether oxygen acting as a hydrogen bond acceptor.

  • Basicity (pKa): The inductive effect of the oxygen reduces the pKa of the amine (approx. 6.0–7.5), often improving membrane permeability compared to highly basic piperidines.

Chemical Profile:

Property Data
IUPAC Name N,3-dimethyloxetan-3-amine
CAS (HCl Salt) 1365969-62-5
CAS (Free Base) 1310732-23-0
Molecular Weight 115.13 g/mol (Free Base)
Appearance White crystalline solid (HCl) or colorless oil (Free Base)

| Storage | 2–8°C, Hygroscopic (Store under Nitrogen) |[1][2]

Part 2: Experimental Protocols

Protocol A: Stability & Handling
  • Acid Sensitivity: While 3,3-disubstituted oxetanes are more stable than their monosubstituted counterparts, they are susceptible to ring opening under strong Lewis acidic conditions (e.g.,

    
    , 
    
    
    
    ) or strong Brønsted acids at elevated temperatures.
  • Base Stability: Highly stable. Compatible with

    
    , 
    
    
    
    ,
    
    
    , and organolithiums.
  • Recommendation: Perform deprotection steps (e.g., Boc removal) using

    
     at 0°C rather than 
    
    
    
    at room temperature to minimize risk of ring opening.
Protocol B: Coupling to Heterocycles (Standard Workflow)

This protocol describes the coupling of N,3-dimethyloxetan-3-amine with an electron-deficient heteroaryl chloride (e.g., 4-chloropyrimidine).

Materials:

  • Heteroaryl Chloride (1.0 equiv)

  • N,3-dimethyloxetan-3-amine HCl (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Heteroaryl Chloride (1.0 mmol) in NMP (3 mL).

  • Addition: Add N,3-dimethyloxetan-3-amine HCl (165 mg, 1.2 mmol) in one portion.

  • Base: Add DIPEA (0.52 mL, 3.0 mmol) dropwise. Note: Exotherm may occur.[3]

  • Reaction: Cap the vial and heat to 80°C–100°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: If conversion is slow (<50% after 4h), add KF (0.5 equiv) as a catalyst to increase the electrophilicity of the substrate.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL). Crucial: Do not use acidic washes (e.g., 1M HCl) during workup to avoid potential oxetane degradation.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH gradient).
    
Protocol C: Amide Coupling (HATU Method)

Used for attaching the oxetane motif to a carboxylic acid scaffold.

Materials:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • N,3-dimethyloxetan-3-amine HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 mins.

  • Coupling Agent: Add HATU (1.2 mmol) and stir for 10 mins at RT to form the active ester.

  • Amine Addition: Add N,3-dimethyloxetan-3-amine HCl (1.2 mmol).

  • Reaction: Stir at RT for 2–16 hours.

  • Validation: Check LC-MS for product mass.

  • Workup: Dilute with saturated

    
     and extract with EtOAc. Note: The oxetane ring is stable to HATU byproducts.
    

Part 3: Advanced Applications & Visualization

Application: Heterocyclic Ring Expansion

Recent literature (Sun et al., Chem. Sci., 2020) highlights the amphoteric nature of 3-aminooxetanes. They can undergo [3+2] annulations with heterocumulenes (like isocyanates) to form oxazolidinones, or ring-expansion sequences.

Workflow Visualization (Graphviz) The following diagram illustrates the decision logic for incorporating N,3-dimethyloxetan-3-amine into a drug scaffold.

Oxetane_Workflow Start Target Scaffold Selection Check_Elec Is Scaffold Electrophilic? (Halogenated Heterocycle) Start->Check_Elec Check_Acid Is Scaffold a Carboxylic Acid? Check_Elec->Check_Acid No SnAr Protocol B: SnAr Coupling (Base: DIPEA, Solvent: NMP, T: 80°C) Check_Elec->SnAr Yes (e.g., 2-Cl-Pyridine) Amide Protocol C: Amide Coupling (Reagent: HATU, Solvent: DMF) Check_Acid->Amide Yes Buchwald Pd-Catalyzed Buchwald-Hartwig (Cat: Pd2(dba)3/XPhos, Base: Cs2CO3) Check_Acid->Buchwald No (Aryl Bromide/Triflate) Stability_Check Stability Checkpoint: Avoid strong Lewis Acids (BF3, TiCl4) SnAr->Stability_Check Amide->Stability_Check Buchwald->Stability_Check Final Final N,3-Dimethyloxetan-3-yl Derivative Stability_Check->Final Workup (Neutral/Basic)

Caption: Decision tree for coupling N,3-dimethyloxetan-3-amine to heterocyclic cores.

Mechanistic Insight: The "Gem-Dimethyl" vs. "Oxetane" Comparison

Bioisostere_Comparison GemDimethyl Gem-Dimethyl (-C(CH3)2-) Lipophilic Metabolically Labile (Oxidation) Oxetane Oxetane (-C3H4O-) Polar (H-Bond Acceptor) Metabolically Stable Conformationally Rigid GemDimethyl->Oxetane Bioisosteric Replacement Effect Result in Drug: Lower LogD Higher Solubility Reduced Clearance Oxetane->Effect

Caption: Mechanistic advantages of replacing gem-dimethyl groups with the oxetane scaffold.

Part 4: References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews.

  • Lai, Z., et al. (2020). "3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions." Chemical Science.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters.

  • Barnes-Seeman, D. (2012). "The role of oxetanes in drug discovery." Future Medicinal Chemistry.

Sources

Application

Experimental protocol for coupling reactions with N,3-dimethyloxetan-3-amine

Executive Summary & Chemical Profile[1][2] The "Gem-Dimethyl" Switch N,3-dimethyloxetan-3-amine (CAS: 1310732-23-0) has emerged as a critical building block in modern medicinal chemistry. It serves as a bioisostere for t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

The "Gem-Dimethyl" Switch

N,3-dimethyloxetan-3-amine (CAS: 1310732-23-0) has emerged as a critical building block in modern medicinal chemistry. It serves as a bioisostere for the gem-dimethyl group or a morpholine surrogate. By replacing a lipophilic gem-dimethyl moiety with the polar oxetane ring, researchers can significantly lower logP (lipophilicity) and improve aqueous solubility while maintaining the steric bulk required for receptor binding.

However, the incorporation of this unit presents two distinct synthetic challenges:

  • Steric Hindrance: The amine is secondary and attached to a quaternary carbon (C3 of the oxetane). This creates significant steric congestion, retarding nucleophilic attack.

  • Ring Strain: The oxetane ring possesses ~106 kJ/mol of strain energy. While 3,3-disubstitution provides kinetic stabilization against ring opening, the moiety remains sensitive to strong Brønsted and Lewis acids, particularly in high-temperature environments.

Physicochemical Data
PropertyValueImplication for Protocol
Formula C₅H₁₁NOMW = 115.15 g/mol
pKa (Conj. Acid) ~7.2 - 7.6Lower than typical secondary amines (~10-11) due to the inductive effect of the oxetane oxygen. Less nucleophilic.
Boiling Point ~119 °CVolatile in free base form; handle carefully during concentration.
Stability Acid-SensitiveCRITICAL: Avoid strong acids (HCl, TFA) during workup. Use buffered aqueous washes.

Decision Logic for Coupling Strategy

Select your protocol based on the electrophile type. The steric bulk of the oxetane amine dictates that "standard" conditions (e.g., EDC/HOBt) often fail or proceed sluggishly.

CouplingLogic Start Electrophile Type CarboxylicAcid Carboxylic Acid (R-COOH) Start->CarboxylicAcid ArylHalide Aryl/Heteroaryl Halide (Ar-X) Start->ArylHalide AcidCheck Is Acid Sterically Hindered? CarboxylicAcid->AcidCheck HalideCheck Is Ar-X Electron Deficient? ArylHalide->HalideCheck ProtocolA PROTOCOL A: T3P Coupling (High Steric Tolerance) AcidCheck->ProtocolA Yes or No (T3P is preferred) ProtocolB PROTOCOL B: SNAr Displacement (For Pyrimidines/Pyridines) HalideCheck->ProtocolB Yes (e.g., 2-Cl-Pyridine) ProtocolC PROTOCOL C: Buchwald-Hartwig (Pd-Catalysis) HalideCheck->ProtocolC No (e.g., Bromobenzene)

Figure 1: Strategic decision tree for selecting the optimal coupling methodology.

Protocol A: Amide Coupling via T3P (Recommended)

Rationale: Traditional carbodiimides (EDC, DCC) often fail to drive the reaction to completion due to the steric bulk of the N-methyl-3-aminooxetane. T3P (Propanephosphonic acid anhydride) is the reagent of choice here.[1] It acts as a potent dehydrating agent that activates the carboxylic acid into a mixed anhydride, which is highly reactive yet surprisingly stable to the oxetane ring.

Reagents & Stoichiometry
ComponentEquiv.Role
Carboxylic Acid 1.0Substrate
N,3-dimethyloxetan-3-amine 1.2 - 1.5Nucleophile (Use excess to drive reaction)
T3P (50% in EtOAc/DMF) 2.0Coupling Agent (High activity)
DIPEA (Hunig's Base) 3.0 - 4.0Base (Scavenges H+, essential for T3P activation)
Solvent --EtOAc (preferred) or DMF (if solubility issues)
Step-by-Step Methodology
  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and N,3-dimethyloxetan-3-amine (1.2 equiv) in anhydrous EtOAc (concentration ~0.1 M).

  • Base Addition: Cool the mixture to 0 °C. Add DIPEA (3.0 equiv) dropwise. Note: Ensure the solution is basic (pH > 8) before adding T3P.

  • Activation: Add T3P (50% w/w solution, 2.0 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitoring: Check LCMS. The T3P by-product is water-soluble, simplifying analysis.

  • Workup (Crucial for Oxetane Stability):

    • Quench with water.[2]

    • Wash organic layer with sat. NaHCO₃ (2x) and Brine (1x).

    • WARNING: Do NOT wash with 1M HCl or citric acid. The acidic pH can trigger ring opening of the oxetane to the 1,3-diol or polymerization.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradients usually work well).

T3P_Workflow Step1 Dissolve Acid + Amine in EtOAc (0.1 M) Step2 Cool to 0°C Add DIPEA (3.0 eq) Step1->Step2 Step3 Add T3P Solution (2.0 eq) Dropwise Step2->Step3 Step4 Warm to RT Stir 2-12h Step3->Step4 Step5 Quench with Water Wash with NaHCO3 (Avoid Acid!) Step4->Step5 Step6 Isolate Product Step5->Step6

Figure 2: T3P coupling workflow emphasizing the critical non-acidic workup.

Protocol B: SNAr for Heteroarylation

Rationale: The nucleophilicity of the oxetane amine is sufficient to displace halides on electron-deficient heterocycles (e.g., chloropyrimidines, fluoronitrobenzenes). This is often cleaner than metal-catalyzed coupling.

Methodology
  • Setup: Dissolve the heteroaryl halide (1.0 eq) in DMSO or NMP.

  • Nucleophile: Add N,3-dimethyloxetan-3-amine (1.2 eq) and DIPEA (2.0 eq).

  • Thermal Activation: Heat to 60–80 °C.

    • Caution: Do not exceed 100 °C if possible. Thermal degradation of the strained ring becomes a risk at high temperatures (>120 °C) in polar solvents over prolonged periods.

  • Workup: Dilute with EtOAc, wash extensively with water/brine to remove DMSO.

Protocol C: Buchwald-Hartwig Amination (Advanced)

Rationale: For unactivated aryl halides, Palladium catalysis is required. Because the amine is sterically hindered (secondary amine on a quaternary carbon), standard ligands (PPh3, dppf) will fail. You must use bulky, electron-rich dialkylbiaryl phosphine ligands .

Recommended Catalyst System
  • Pre-catalyst: Pd-RuPhos-G4 or Pd-BrettPhos-G4 (Third/Fourth Generation Pre-catalysts ensure rapid initiation).

  • Ligand: RuPhos (for secondary amines) or BrettPhos.

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (if functional groups are base-sensitive).

  • Solvent: Toluene or Dioxane (anhydrous, degassed).

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add Aryl Halide (1.0 eq), Amine (1.2 eq), Base (NaOtBu, 1.5 eq), and Pre-catalyst (0.02 – 0.05 eq).

  • Degassing: Add solvent (Toluene). Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 80–90 °C for 4–16 hours.

  • Validation: Filter through a pad of Celite (elute with EtOAc) and concentrate.

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Steric Barrier) OxAdd->AmineBind Oxetane Amine RedElim Reductive Elimination AmineBind->RedElim Base RedElim->Pd0 Product

Figure 3: Simplified catalytic cycle.[3] The red node highlights the steric difficulty of coordinating the bulky oxetane amine, necessitating RuPhos/BrettPhos ligands.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Low Conversion (Amide) Steric bulk preventing attack.Switch from EDC/HATU to T3P . Increase temperature to 40-50 °C (T3P is stable).
New Spot (+18 mass) Ring opening (Hydrolysis).Check workup pH. Eliminate acidic washes. Ensure solvents are anhydrous.
Polymerization Lewis acid contamination.Avoid metal triflates or strong Lewis acids. Use mild bases.
Pd Catalyst Death Amine binding failure.Switch ligand to RuPhos or BrettPhos . Ensure strict O₂ exclusion.

References

  • Wuitschik, G. et al. (2006).[4] "Oxetanes as Promising Modules in Drug Discovery."[4][5] Angewandte Chemie International Edition.

    • Foundational text on using oxetanes as gem-dimethyl surrog
  • Dunetz, J. R. et al. (2016). "T3P (Propanephosphonic Acid Anhydride): A Widely Applicable Reagent for Amide Bond Formation."[1] Organic Process Research & Development.

    • Establishes T3P as the superior reagent for hindered couplings.
  • Bull, J. A. et al. (2016).[4] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][6][7][8] Chemical Reviews.

    • Comprehensive review covering stability and reactivity profiles.[6]

  • Ruiz-Castillo, P. & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

    • Guidance on ligand selection for hindered secondary amines.

Sources

Method

Application Note: Scalable Catalytic Synthesis of N,3-Dimethyloxetan-3-amine

Executive Summary & Strategic Analysis Target Molecule: N,3-dimethyloxetan-3-amine (CAS: 1310732-23-0) Significance: This building block contains a sterically constrained, quaternary carbon at the 3-position of the oxeta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: N,3-dimethyloxetan-3-amine (CAS: 1310732-23-0) Significance: This building block contains a sterically constrained, quaternary carbon at the 3-position of the oxetane ring. It serves as a superior bioisostere for gem-dimethyl groups, offering reduced lipophilicity (LogP ~ -0.8) and improved metabolic stability compared to acyclic analogs.

The Synthesis Challenge: The synthesis of 3,3-disubstituted oxetanes presents a unique "conflict of stability." The oxetane ring possesses high strain energy (~106 kJ/mol), making it susceptible to ring-opening under acidic conditions or strong nucleophilic attack. Furthermore, the quaternary center at C3 prevents direct reductive amination from the corresponding ketone (3-oxetanone) because the necessary carbon nucleophile cannot be introduced under standard reductive amination conditions.

Catalytic Solution: This protocol details a robust, scalable Two-Stage Catalytic Sequence :

  • Catalytic Hydrogenation of a 3-azido precursor to generate the primary amine.

  • Catalytic Reductive Alkylation (Hydrogen Autotransfer/Reductive Amination) to selectively install the N-methyl group.

This approach avoids the use of hazardous alkylating agents (e.g., MeI) and minimizes ring-opening side reactions common in non-catalytic Lewis-acid mediated pathways.

Retrosynthetic Logic & Pathway Visualization

The most reliable route to the N,3-dimethyl core involves constructing the quaternary center via nucleophilic addition to 3-oxetanone, followed by functional group interconversion using catalytic methods.

SynthesisPathway Oxetanone 3-Oxetanone Alcohol 3-Methyl-3-oxetanol (Quaternary Center Formed) Oxetanone->Alcohol MeLi or MeMgBr (-78°C) Azide 3-Azido-3-methyloxetane (Energetic Precursor) Alcohol->Azide 1. MsCl, Et3N 2. NaN3, DMF PrimaryAmine 3-Amino-3-methyloxetane (Intermediate) Azide->PrimaryAmine PROTOCOL A: Pd/C, H2 (Catalytic) Target N,3-Dimethyloxetan-3-amine (Target) PrimaryAmine->Target PROTOCOL B: Pd/C, HCHO, H2 (Reductive Alkylation)

Figure 1: Strategic pathway highlighting the two core catalytic steps (Blue and Green arrows) required to transform the energetic azide precursor into the final N-methylated target.

Protocol A: Catalytic Hydrogenation of 3-Azido-3-methyloxetane

This step converts the azide functionality to a primary amine. While Staudinger reduction (PPh3) is possible, it generates stoichiometric phosphine oxide waste. Catalytic hydrogenation is atom-economical and simplifies purification.

Safety Critical Warning
  • Azide Hazards: Low molecular weight organic azides are potential explosives. The ratio of (C+O)/N is < 3 for this intermediate. Do not concentrate the azide to dryness. Maintain in solution whenever possible.

  • Oxetane Sensitivity: Avoid strong acids which will polymerize the oxetane ring.

Materials
  • Substrate: 3-Azido-3-methyloxetane (0.5 M solution in MeOH).

  • Catalyst: 10% Pd/C (50% water wet).

  • Solvent: Methanol (anhydrous preferred to limit side reactions).

  • Gas: Hydrogen (Balloon or low pressure < 3 bar).

Step-by-Step Methodology
  • Inerting: Charge a hydrogenation vessel with the 3-azido-3-methyloxetane solution. Evacuate and backfill with Nitrogen (3x) to remove oxygen.

  • Catalyst Addition: Under Nitrogen flow, carefully add 10% Pd/C (5 wt% loading relative to substrate). Note: Pd/C is pyrophoric; keep wet.

  • Hydrogenation: Purge the vessel with Hydrogen. Stir vigorously at Room Temperature (20-25°C) under 1 atm (balloon) or 3 bar H2 pressure.

    • Process Insight: Monitoring gas uptake is critical. The reaction is typically fast (1-4 hours).

  • Monitoring: Monitor via TLC (ninhydrin stain) or GC-MS. Disappearance of the azide peak and appearance of the amine (M+ = 87) confirms conversion.

  • Workup: Filter the catalyst through a pad of Celite under Nitrogen (do not let the catalyst dry out). Rinse the cake with MeOH.

  • Isolation: The filtrate contains 3-amino-3-methyloxetane. Use directly in Protocol B or carefully concentrate (keeping temperature < 40°C) if isolation is required.

Protocol B: Catalytic Reductive N-Methylation

Direct alkylation with Methyl Iodide often leads to over-alkylation (quaternary ammonium salts). Catalytic reductive amination using Formaldehyde provides superior control, though preventing dimethylation requires precise stoichiometry or "Borrowing Hydrogen" techniques.

Mechanism: Surface-Mediated Reductive Amination

CatalyticCycle Amine Primary Amine + HCHO Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Condensation Imine Imine/Iminium Species Hemiaminal->Imine - H2O Surface Pd Surface (H-Adsorbed) Imine->Surface Adsorption Product N-Methyl Amine Surface->Product Hydride Transfer Product->Amine Cycle Repeats (if HCHO excess)

Figure 2: The catalytic cycle. To obtain the N-monomethyl product (Target), the "Cycle Repeats" path must be suppressed by controlling stoichiometry.

Materials
  • Substrate: 3-Amino-3-methyloxetane (from Protocol A).[1]

  • Reagent: Formaldehyde (37% aq. solution) - Strictly 1.0 equivalent .

  • Catalyst: 10% Pd/C (dry or wet).

  • Solvent: Methanol.[2][3]

  • Reductant: Hydrogen gas (1-5 bar).

Step-by-Step Methodology
  • Imine Formation: In a reaction vessel, cool the amine solution (in MeOH) to 0°C. Add Formaldehyde (1.0 eq) dropwise.

    • Expert Tip: Adding the aldehyde slowly at low temperature favors the formation of the 1:1 imine species over the 1:2 species that leads to dimethylation.

  • Aging: Stir at 0°C for 30 minutes to ensure hemiaminal/imine formation.

  • Catalyst Charge: Add Pd/C (5-10 wt%).

  • Hydrogenation: Pressurize to 3-5 bar H2. Stir at 25°C for 4-12 hours.

    • Why Pressure? Higher pressure favors the reduction of the imine over the condensation of a second formaldehyde molecule.

  • Purification: Filter catalyst. Concentrate filtrate.

  • Refinement: The crude mixture may contain ~10% N,N-dimethyl byproduct. Purify via vacuum distillation (b.p. is distinct) or column chromatography (DCM/MeOH/NH4OH).

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance Colorless liquidVisual
Purity (GC) > 97%GC-FID (DB-1 column)
Identity (NMR) 1H NMR (CDCl3): δ 1.45 (s, 3H), 2.38 (s, 3H), 4.3-4.5 (m, 4H)400 MHz NMR
Water Content < 0.5%Karl Fischer
Residual Pd < 10 ppmICP-MS

References

  • Wuitschik, G. et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[4] Angewandte Chemie International Edition, 45(46), 7736–7739. [Link]

  • Burkhard, J. A. et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947. [Link]

  • Bull, J. A. et al. (2016).[5] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233. [Link]

  • Abdel-Magid, A. F. et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. (Foundational reference for mechanism comparison). [Link]

  • Mykhailiuk, P. K. (2014). "Generation of C2-substituted oxetan-3-ones and their use in the synthesis of spirocyclic oxetanes." European Journal of Organic Chemistry, 2014(14), 2911-2915. (Context on oxetane building blocks). [Link]

Sources

Application

Application Note &amp; Protocol: A Chiral Phosphoric Acid-Catalyzed Approach to the Asymmetric Synthesis of N,3-Dimethyloxetan-3-amine and its Analogs

Abstract and Significance The oxetane motif has emerged as a highly valuable structural unit in modern medicinal chemistry. Its incorporation into drug candidates can significantly improve key physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Significance

The oxetane motif has emerged as a highly valuable structural unit in modern medicinal chemistry. Its incorporation into drug candidates can significantly improve key physicochemical properties such as solubility and metabolic stability, often acting as a polar bioisostere for gem-dimethyl or carbonyl groups.[1] Specifically, small, chiral 3-amino-3-methyloxetanes, including N,3-dimethyloxetan-3-amine, are crucial building blocks for developing novel therapeutics, particularly agents targeting the central nervous system (CNS).[2] The primary synthetic challenge lies in the efficient and highly stereoselective construction of the quaternary stereocenter at the C3 position. This guide details a robust and scalable protocol for the asymmetric synthesis of N,3-dimethyloxetan-3-amine analogs, leveraging a chiral phosphoric acid (CPA) catalyzed reductive amination of oxetan-3-one. This method provides excellent enantiocontrol and is amenable to the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Rationale and Strategic Overview

The construction of α-tertiary amines is a formidable challenge in organic synthesis.[3] Direct asymmetric approaches often provide the most elegant and efficient pathways. Our strategy avoids pre-functionalized chiral building blocks and instead introduces the stereocenter onto a readily available, prochiral starting material: oxetan-3-one.

The synthesis of oxetan-3-one itself is well-documented and can be achieved in a single step from readily available propargylic alcohols via a gold-catalyzed reaction, making the starting material highly accessible.[4]

Our synthetic plan involves a two-step, one-pot sequence:

  • Enamine Formation: The condensation of oxetan-3-one with a primary amine (e.g., methylamine) to form a transient enamine intermediate. The equilibrium of this reaction is critical for the subsequent asymmetric step.

  • Asymmetric Reduction: The in-situ-generated enamine is then subjected to a stereoselective reduction. This key step is catalyzed by a chiral phosphoric acid (CPA), which creates a well-defined chiral environment. A Hantzsch ester is employed as a mild and effective stoichiometric reductant, transferring a hydride to one specific face of the enamine intermediate, thereby setting the crucial quaternary stereocenter.[5]

This approach is highly advantageous due to the operational simplicity, mild reaction conditions that preserve the strained oxetane ring[6], and the broad substrate scope, allowing for the synthesis of various N-substituted analogs by simply changing the starting amine.

G cluster_workflow Overall Synthetic Workflow start Oxetan-3-one (Prochiral Starting Material) step1 Step 1: Condensation with Primary Amine (R-NH2) start->step1 In situ step2 Step 2: Asymmetric Reduction - Chiral Phosphoric Acid (CPA) Catalyst - Hantzsch Ester (Reductant) step1->step2 Intermediate Formation step3 Step 3: Work-up & Purification (e.g., Column Chromatography) step2->step3 product Chiral N,3-Disubstituted-oxetan-3-amine (Final Product) step3->product G cluster_mechanism Proposed Catalytic Cycle Enamine Enamine Intermediate TS [Chiral Ternary Complex] Transition State Enamine->TS + CPA + HE CPA Chiral Phosphoric Acid (CPA) HE Hantzsch Ester (HE) TS->CPA Catalyst Regeneration Product Chiral Amine Product TS->Product Stereoselective Hydride Transfer Pyridinium Oxidized HE (Pyridinium) TS->Pyridinium

Sources

Method

Application Notes &amp; Protocols: Pharmacological Screening of N,3-dimethyloxetan-3-amine Derivatives

Introduction: The Strategic Role of N,3-dimethyloxetan-3-amine Derivatives in Modern Drug Discovery The N,3-dimethyloxetan-3-amine scaffold represents a compelling starting point for the generation of novel chemical enti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of N,3-dimethyloxetan-3-amine Derivatives in Modern Drug Discovery

The N,3-dimethyloxetan-3-amine scaffold represents a compelling starting point for the generation of novel chemical entities in drug discovery. This structural motif combines two key features of high interest to medicinal chemists: the oxetane ring and a dimethylamine group.

The oxetane moiety is an increasingly popular bioisostere for gem-dimethyl and carbonyl groups.[1][2] Its incorporation into molecules can lead to significant improvements in physicochemical properties, such as enhanced aqueous solubility and metabolic stability, while increasing the three-dimensional character of the compound.[1][3][4] The strained four-membered ring introduces a unique conformational rigidity and can act as a hydrogen bond acceptor.[1][2] Furthermore, the electron-withdrawing nature of the oxetane can reduce the basicity of adjacent nitrogen atoms, a feature that can be exploited to fine-tune pharmacokinetic properties and reduce off-target effects.[2][4][5]

Concurrently, the dimethylamine group is a common pharmacophore found in a wide array of FDA-approved drugs, exhibiting diverse pharmacological activities including antihistaminic, anticancer, and analgesic properties.[6][7] Derivatives of N,3-dimethyloxetan-3-amine are noted as key intermediates in the synthesis of agents targeting the central nervous system (CNS), such as antidepressants and cognitive enhancers.[8]

Given this background, a library of N,3-dimethyloxetan-3-amine derivatives holds significant potential for identifying novel modulators of various biological targets, particularly G-protein coupled receptors (GPCRs), which are central to CNS function and represent a major class of drug targets.[9] This document provides a comprehensive, field-proven guide for the pharmacological screening of such a compound library, outlining a strategic, tiered approach from initial hit identification to lead characterization.

Pre-Screening & Compound Library Management: The Foundation of Quality Data

The quality of any screening campaign is fundamentally dependent on the integrity of the compound library. Rigorous quality control (QC) at this stage prevents the costly pursuit of false positives and ensures data reproducibility.[10][11]

Compound Quality Control Protocol

This protocol ensures that each compound in the library meets the minimum requirements for screening.

2.1.1 Materials & Reagents:

  • N,3-dimethyloxetan-3-amine derivative library

  • DMSO (Anhydrous, ≥99.9%)

  • LC-MS system with UV and ESI detectors

  • High-resolution mass spectrometer (e.g., Q-TOF)

  • Automated liquid handler

  • Acoustic dispenser (e.g., Echo) or pin tool for low-volume transfers[12]

2.1.2 Procedure:

  • Identity Confirmation: For each library member, acquire a mass spectrum using LC-MS. Confirm that the observed molecular weight matches the expected theoretical mass.

  • Purity Assessment: Analyze each compound by HPLC with UV detection (e.g., at 214 nm and 254 nm). The peak area of the target compound should be ≥95% of the total peak area.

  • Solubility Assessment: Prepare a 10 mM stock solution of each compound in 100% DMSO.[12] Visually inspect for precipitation. For compounds showing poor solubility, a lower concentration stock (e.g., 1 mM) may be necessary, and this should be flagged in the compound database.

  • Plate Preparation: Using an automated liquid handler, create master plates containing the library compounds at a concentration of 10 mM in DMSO. Store these plates in a controlled environment (-20°C or -80°C) with desiccation.[13]

2.1.3 Data Presentation: Compound QC Specifications

Parameter Specification Acceptance Criteria Rationale
Identity Mass Spectrometry Observed M+H⁺ within ± 0.2 Da of theoretical Confirms the correct molecule is being tested.
Purity HPLC-UV (214/254 nm) ≥ 95% Minimizes interference from impurities.
Solubility Visual Inspection Clear solution at 10 mM in DMSO Ensures compound is soluble in the stock solution, preventing inaccurate concentrations in assays.

| Final Plating | Barcoded 384-well plates | 10 mM in 100% DMSO | Standardized format for high-throughput screening (HTS) and automated tracking. |

A Tiered Screening Cascade for Efficient Hit Discovery

A tiered or cascaded approach is the most efficient strategy for screening, ensuring that resources are focused on the most promising compounds.[14][15][16] This strategy filters the library through progressively more complex and biologically relevant assays.

Workflow Visualization

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Triage cluster_2 Tier 3: Secondary & SAR Assays cluster_3 Tier 4: In Vitro ADME-Tox Primary Primary HTS (e.g., Calcium Flux Assay) ~10,000 Compounds @ 10 µM Confirm Hit Confirmation (Re-test in Primary Assay) Primary->Confirm ~200-300 Hits (2-3% Hit Rate) DoseResp Dose-Response Curve (Primary Assay, 8-point) Confirm->DoseResp Confirmed Hits Ortho Orthogonal Assay (e.g., cAMP Assay) DoseResp->Ortho Potent Hits (EC50 < 10 µM) SAR Structure-Activity Relationship (SAR) Analysis Ortho->SAR Validated Hits (~20-50 Compounds) Selectivity Selectivity Profiling (vs. Related GPCRs) SAR->Selectivity ADME Early ADME-Tox Profiling (Metabolic Stability, Cytotoxicity) Selectivity->ADME Lead Series Candidates (~5-10 Compounds)

Caption: A tiered pharmacological screening cascade for N,3-dimethyloxetan-3-amine derivatives.

Tier 1: Primary High-Throughput Screening (HTS)

The goal of the primary screen is to rapidly identify initial "hits" from the full library.[15] Given the scaffold's prevalence in CNS agents, a cell-based assay for a Gq-coupled GPCR is a logical starting point, as these receptors often signal through calcium mobilization.[17]

Protocol: High-Throughput Calcium Flux Assay

3.2.1 Rationale: This assay measures intracellular calcium changes following GPCR activation. It is a robust, high-throughput method suitable for screening large compound libraries.[17] The use of a fluorescent dye provides a strong, easily detectable signal.

3.2.2 Materials & Reagents:

  • HEK293 cells stably expressing the target Gq-coupled GPCR.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye kit (e.g., Fluo-8 AM).

  • Probenecid (to prevent dye leakage).

  • Known agonist for the target receptor (Positive Control).

  • DMSO (Vehicle Control).

  • 384-well, black-walled, clear-bottom assay plates.

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FDSS).

3.2.3 Procedure:

  • Cell Plating: Seed the HEK293 cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay (e.g., 20,000 cells/well) and incubate overnight.

  • Dye Loading: Remove growth media and add the calcium dye loading solution containing probenecid. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition: Transfer compounds from the master plate to the assay plate using an acoustic dispenser or pin tool to a final concentration of 10 µM. The final DMSO concentration should be ≤0.1% to avoid solvent effects.

  • Signal Detection: Place the assay plate in the fluorescence plate reader. Measure the baseline fluorescence for 10-20 seconds.

  • Agonist Mode: Add the test compounds to the wells and immediately begin reading fluorescence intensity for 2-3 minutes to detect agonist activity.

  • Antagonist Mode: After compound pre-incubation (15-30 minutes), add a known agonist at its EC80 concentration and immediately read fluorescence intensity for 2-3 minutes.

  • Controls: Each plate must contain positive controls (agonist alone) and vehicle controls (DMSO).

3.2.4 Data Analysis & Hit Criteria:

  • Calculate the Z'-factor for each plate to assess assay quality (Z' > 0.5 is considered excellent).[18]

  • Normalize the data to the vehicle (0% activity) and positive (100% activity) controls.

  • A "hit" is defined as a compound that produces a response greater than 3 standard deviations above the mean of the vehicle control wells.

Tier 2: Hit Confirmation and Triage

The objective of this tier is to eliminate false positives and confirm the activity of the initial hits.[19][20]

3.3.1 Hit Confirmation: Re-test all hits from the primary screen in triplicate at the same single concentration (10 µM) to ensure the activity is reproducible.

3.3.2 Dose-Response Analysis: For confirmed hits, perform an 8-point dose-response curve (e.g., from 100 µM down to 1 nM) in the primary assay to determine potency (EC50 for agonists, IC50 for antagonists). This step is crucial for prioritizing the most potent compounds.

3.3.3 Orthogonal Assay: To rule out assay artifacts (e.g., compound auto-fluorescence), validate the hits in a different assay that measures a distinct signaling event.[21] For a Gq-coupled GPCR, a cAMP assay can serve as an orthogonal test, as some receptors can couple to multiple G-protein pathways.

Protocol: Orthogonal cAMP Assay

3.3.4 Rationale: This assay provides an independent measure of receptor activation or inhibition by quantifying the secondary messenger cyclic AMP (cAMP). This confirms that the compound's effect is on the biological pathway and not an artifact of the primary assay technology.[22]

3.3.5 Materials & Reagents:

  • CHO-K1 cells stably expressing the target GPCR.

  • Assay Buffer.

  • Forskolin (to stimulate cAMP production in antagonist mode).

  • HTRF cAMP detection kit.

  • Confirmed hit compounds and controls.

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

3.3.6 Procedure:

  • Seed cells and incubate overnight.

  • Pre-treat cells with compounds at various concentrations.

  • For antagonist mode, stimulate cells with forskolin and the reference agonist.

  • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader and calculate the ratio of emission at 665 nm / 620 nm.

3.3.7 Data Presentation: Hit Triage Summary (Hypothetical Data)

Compound ID Primary Assay (Calcium Flux) EC50/IC50 (µM) Orthogonal Assay (cAMP) EC50/IC50 (µM) Triage Decision
OXET-001 0.85 1.2 Advance
OXET-002 2.5 3.1 Advance
OXET-003 5.1 > 50 Deprioritize (Artifact)

| OXET-004 | > 50 | > 50 | Inactive |

Tier 3 & 4: Secondary Assays and In Vitro ADME-Tox

Compounds that are confirmed as potent and active in orthogonal assays are advanced to secondary screening and early ADME-Tox profiling.[23][24]

3.4.1 Secondary Assays:

  • Selectivity Profiling: Screen validated hits against a panel of related GPCRs to determine their selectivity profile. High selectivity is a desirable trait for a drug candidate to minimize off-target side effects.

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of the most promising hits to understand the relationship between chemical structure and biological activity, guiding the optimization of potency and other properties.[14]

3.4.2 Early ADME-Tox Profiling: Early assessment of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical to identify potential liabilities that could cause a drug to fail later in development.[25][26]

Protocol: In Vitro Metabolic Stability Assay

3.4.3 Rationale: This assay determines how quickly a compound is metabolized by liver enzymes (cytochrome P450s), providing an early prediction of its in vivo half-life.[25][27] Compounds that are too rapidly metabolized may have poor bioavailability and short duration of action.

ADME_Pathway cluster_0 In Vitro Metabolism Compound Test Compound (e.g., OXET-001) Incubation Incubation at 37°C Compound->Incubation HLM Human Liver Microsomes (HLM) HLM->Incubation NADPH NADPH (Cofactor) NADPH->Incubation Metabolites Metabolites LCMS LC-MS/MS Analysis Metabolites->LCMS Incubation->Metabolites Phase I/II Metabolism Incubation->LCMS Quench Reaction & Sample Data Output\n(% Parent Remaining) Data Output (% Parent Remaining) LCMS->Data Output\n(% Parent Remaining)

Caption: Workflow for an in vitro metabolic stability assay using human liver microsomes.

3.4.4 Materials & Reagents:

  • Human Liver Microsomes (HLMs).

  • NADPH regenerating system.

  • Phosphate Buffer (pH 7.4).

  • Test compounds and positive control (e.g., Verapamil).

  • Acetonitrile with internal standard (for reaction quenching).

  • LC-MS/MS system.

3.4.5 Procedure:

  • Pre-warm a solution of HLMs and test compound in phosphate buffer to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in each aliquot by adding cold acetonitrile with an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

3.4.6 Other Key Early ADME-Tox Assays:

  • Caco-2 Permeability: Assesses a compound's potential for oral absorption.[25]

  • Plasma Protein Binding: Determines the fraction of compound bound to plasma proteins, which affects its distribution and efficacy.[27]

  • Cytotoxicity: Evaluates the compound's general toxicity to cells (e.g., using an MTS assay in HepG2 cells).

  • hERG Inhibition: Screens for potential cardiac toxicity, a common cause of drug attrition.

Conclusion and Forward Look

This application note details a robust, integrated screening strategy for the pharmacological evaluation of N,3-dimethyloxetan-3-amine derivatives. By employing a tiered cascade that incorporates rigorous compound QC, high-throughput primary screening, orthogonal hit validation, and early ADME-Tox profiling, researchers can efficiently identify and prioritize compounds with the most promising therapeutic potential. The successful execution of this workflow will generate high-quality, reproducible data, enabling informed decisions and accelerating the progression of novel chemical matter from hit to lead and beyond.

References

  • MySkinRecipes. N,3-Dimethyloxetan-3-amine hydrochloride. Available at: [Link]

  • Buragohain, P., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Scott, J.S., et al. (2020). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. Available at: [Link]

  • Bindra, S., & Kuntal. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. Available at: [Link]

  • Wadepohl, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Wadepohl, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Available at: [Link]

  • VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. Available at: [Link]

  • Hughes, J.P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. Available at: [Link]

  • Bindra, S., & Kuntal. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. Available at: [Link]

  • Wang, T., et al. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. Computational and Structural Biotechnology Journal. Available at: [Link]

  • EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Available at: [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation. Available at: [Link]

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]

  • Crown Bioscience. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Available at: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available at: [Link]

  • Arrowsmith, J., et al. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Available at: [Link]

  • Sygnature Discovery. Effective Strategies for Successful Hit Identification in Drug Discovery. Available at: [Link]

  • Laflin, P., et al. (2010). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. Journal of Biomolecular Screening. Available at: [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Available at: [Link]

  • Aurelia Bioscience. How to Develop a Successful in vitro Screening Strategy. Available at: [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]

  • Oncodesign Services. Hit Identification and Validation Services. Available at: [Link]

  • ACS Omega. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. Available at: [Link]

  • Concept Life Sciences. Screening Cascade Development Services. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]

  • Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology. Available at: [Link]

  • HTS Core. HTS - compoundManagement. Available at: [Link]

  • PubMed. (2018). Hit-to-Lead: Hit Validation and Assessment. Available at: [Link]

  • Charles River Laboratories. Hit Identification (Hit ID). Available at: [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]

  • Fang, Y. (2015). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N,3-dimethyloxetan-3-amine

Ticket ID: PUR-OX-003 Subject: Troubleshooting Column Chromatography for N,3-dimethyloxetan-3-amine Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Scope of the Challenge You are attempti...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-OX-003 Subject: Troubleshooting Column Chromatography for N,3-dimethyloxetan-3-amine Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Scope of the Challenge

You are attempting to purify N,3-dimethyloxetan-3-amine , a small, strained heterocycle containing a secondary amine. This molecule presents a "Triad of Difficulty" for standard chromatography:

  • Lewis Basicity: The secondary amine nitrogen interacts strongly with acidic silanol groups (

    
    ) on standard silica gel, causing severe "streaking" or "tailing."[1]
    
  • Acid Sensitivity: While oxetanes are more stable than epoxides, the ring strain (~107 kJ/mol) makes them susceptible to acid-catalyzed ring opening, potentially degrading your product on acidic silica.

  • Low UV Visibility: The lack of a conjugated

    
    -system makes UV detection at 254 nm unreliable.
    

This guide provides a validated workflow to overcome these specific failure modes.

Module 1: Eliminating "Streaking" (Silanol Deactivation)

The Issue: Your compound is not eluting as a tight band but rather smearing across the column. This is due to the protonation of the amine by the acidic silica surface.[1]

The Solution: You must neutralize the stationary phase before and during the run.

Protocol A: Mobile Phase Modifiers

Do not run this column with pure organic solvents. You must use a basic modifier.

Solvent SystemComposition (v/v)Application
System A (Non-Polar) Hexane / EtOAc + 1% Triethylamine (TEA) Best for initial purification if the compound is relatively non-polar.
System B (Polar) DCM / MeOH + 1%

(aq)
"The Magic Mixture." Use if the compound sticks to the baseline in System A.

Critical Technical Note: When using TEA, flush the column with the TEA-containing solvent before loading your sample. This "pre-saturation" ensures all active silanol sites are capped with TEA before your amine competes for them.

Protocol B: The "Basic Slurry" Packing Method

If streaking persists, pretreat the silica gel itself.

  • Suspend silica gel in the mobile phase containing 2-3% TEA.

  • Allow the slurry to sit for 15 minutes.

  • Pack the column.

  • Flush with 2 column volumes (CV) of the running eluent (reduced to 1% TEA) to remove excess base.

Visualization: Silica Neutralization Workflow

SilicaNeutralization Silanol Active Silanol (Acidic) Amine Target Amine (Basic) Silanol->Amine Strong Interaction Blocked Capped Silanol Silanol->Blocked Deactivation Elution Clean Elution Amine->Elution Streak Streaking/Tailing Amine->Streak TEA Triethylamine (Modifier) TEA->Silanol Pre-saturation Blocked->Amine No Interaction

Figure 1: Mechanism of action for Triethylamine (TEA) in preventing amine tailing.

Module 2: Preventing Decomposition (Stationary Phase Selection)

The Issue: The oxetane ring is strained. Prolonged exposure to acidic silica, especially if the flow rate is slow, can catalyze ring opening to form the corresponding 1,3-diol or allylic alcohol derivatives.

The Solution: If your compound degrades on Silica + TEA, switch to Basic Alumina .

Stationary Phase Decision Matrix
FeatureSilica Gel (Type 60) Basic Alumina (Activity III)
Acidity pH ~5-6 (Acidic)pH ~9-10 (Basic)
Capacity HighLower (Requires larger column)
Risk Ring opening (Medium)Hydrolysis (Low for this substrate)
Recommendation Try first (with TEA).Use if Silica fails or yield is low.

Expert Insight: Oxetanes are generally more stable than epoxides due to geometric constraints, but N,3-dimethyloxetan-3-amine has a basic nitrogen that can locally increase pH. However, if the silica is highly activated, the local environment is acidic. Recommendation: Keep run times under 30 minutes.

Module 3: Detection (The "Invisible" Spot)

The Issue: N,3-dimethyloxetan-3-amine has negligible UV absorption at 254 nm. You will likely see nothing under the UV lamp.

The Solution: Use chemical staining.[2][3][4][5]

Primary Stain: Ninhydrin

This is specific for amines.[1][2][4][5][6] Since your target is a secondary amine, it will likely stain reddish-brown or purple upon heating.

  • Recipe: Dissolve 1.5 g Ninhydrin in 100 mL

    
    -butanol + 3 mL acetic acid.
    
  • Usage: Dip the TLC plate, blot excess, and heat with a heat gun until spots appear.

Secondary Stain: Iodine Chamber
  • Usage: Place the dried TLC plate in a jar containing solid iodine crystals.

  • Result: The amine will appear as a dark yellow/brown spot on a light background. This is non-destructive (mostly), allowing you to recover the fraction if necessary, though reaction with the amine is possible over time.

Visualization: Detection Logic

DetectionLogic Start Eluate Fraction UV UV 254nm Check Start->UV ResultUV Likely Invisible UV->ResultUV Stain Stain Selection ResultUV->Stain Proceed to Stain Ninhydrin Ninhydrin Stain Stain->Ninhydrin Preferred Iodine Iodine Chamber Stain->Iodine Alternative Action Heat Plate Ninhydrin->Action Observation Red/Purple Spot Action->Observation

Figure 2: Decision workflow for detecting non-UV active amines.

Module 4: Volatility & Handling (Yield Preservation)

The Issue: Small molecular weight amines (MW ~115 g/mol ) can be volatile. You may lose product on the rotary evaporator, especially if using a high-vacuum pump.

The Solution: Salt Formation.[7][8]

Instead of isolating the free base oil, convert it to the hydrochloride salt immediately after the column.

  • Collect Fractions: Pool the pure fractions containing your amine.

  • Add Acid: Add 1.1 equivalents of HCl (e.g., 1M or 2M HCl in Diethyl Ether or Dioxane).

  • Precipitate: The amine hydrochloride salt should precipitate as a white solid.

  • Filter: Filtration is gentler than evaporation and the salt is non-volatile and stable.

Frequently Asked Questions (FAQ)

Q: Can I use DCM as the solvent for the column? A: Yes, but DCM can sometimes induce ring opening in highly strained systems if traces of HCl are present in the DCM (common in unstabilized DCM). Ensure your DCM is distilled or stabilized over basic alumina before use.

Q: My product is stuck at the baseline even with 50% EtOAc. A: You are fighting the silanols. Do not just increase polarity; increase basicity. Switch to 9:1 DCM:MeOH with 1%


. The ammonia competes effectively for the acidic sites, releasing your amine.

Q: How do I remove the Triethylamine (TEA) after the column? A: TEA has a boiling point of ~89°C. It can be removed by rotary evaporation, but traces often remain. If you form the HCl salt of your product (as per Module 4), the TEA will also form a salt, but you can wash the solid product with dry ether/DCM to remove the TEA-HCl (solubility differences usually allow this) or recrystallize. Alternatively, use high vacuum for an extended period if the product is not volatile.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

Sources

Optimization

Technical Support: Purification of N,3-Dimethyloxetan-3-amine (NDOA)

Ticket ID: NDOA-PUR-001 Status: Open Agent: Senior Application Scientist Subject: Removal of impurities from crude N,3-dimethyloxetan-3-amine Diagnostic Overview: Know Your Enemy Before initiating purification, you must...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NDOA-PUR-001 Status: Open Agent: Senior Application Scientist Subject: Removal of impurities from crude N,3-dimethyloxetan-3-amine

Diagnostic Overview: Know Your Enemy

Before initiating purification, you must identify the specific impurity profile. The synthesis of N,3-dimethyloxetan-3-amine (typically via reductive amination of 3-methyloxetan-3-one or alkylation of 3-amino-3-methyloxetane) generates distinct byproducts.

The Central Challenge: The oxetane ring is acid-sensitive . Standard purification methods (unbuffered silica gel, strong acid washes) often trigger ring-opening polymerization, destroying your product and creating a viscous "tar" of polyethers.

Common Impurity Profile Table
Impurity TypeLikely IdentityOriginPhysicochemical Property
Precursor 3-Methyloxetan-3-oneUnreacted starting materialNeutral, Volatile
Byproduct 3-Methyl-3-oxetan-olOver-reduction of ketonePolar, Hydroxyl
Under-alkylated 3-Amino-3-methyloxetaneIncomplete methylationPrimary Amine (More polar than product)
Over-alkylated N,N,3-Trimethyloxetan-3-amineOver-methylationTertiary Amine (Less polar than product)
Degradant Ring-opened amino-alcoholsAcid-catalyzed hydrolysisHighly Polar, Viscous

Troubleshooting Protocols

Issue A: "My product decomposed on the silica column."

Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to catalyze the ring-opening of the strained oxetane ether, especially when the amine moiety coordinates with surface silanols.

Solution: The "Deactivated" Stationary Phase You must neutralize the acidic sites on the silica gel before introducing your compound.

Protocol: Triethylamine (Et3N) Passivation

  • Slurry Preparation: Prepare your silica slurry using your mobile phase (e.g., DCM/MeOH) containing 2.5% v/v Triethylamine .

  • Column Packing: Pour the slurry and let the solvent run through. This coats the acidic silanols with Et3N.

  • Equilibration: Flush the column with 2–3 column volumes of the running solvent (containing 1% Et3N ) to ensure basicity is maintained.

  • Loading: Load your crude amine.

  • Elution: Run your gradient. The Et3N competes for the silanol sites, allowing your oxetane amine to elute as a sharp band without tailing or decomposition.

Alternative: Use Basic Alumina (Activity Grade III) instead of silica. It is inherently non-acidic and safer for oxetanes, though separation resolution may be lower.

Issue B: "I cannot separate the primary amine impurity."

Diagnosis: If your crude contains 3-amino-3-methyloxetane (the primary amine precursor), it co-elutes with your secondary amine product because their polarities are very similar.

Solution: Chemical Scavenging Do not rely on chromatography. Use a chemoselective scavenger to covalently bind the primary amine.

Protocol: Isocyanate Scavenging

  • Dissolve crude mixture in anhydrous DCM.

  • Add 1.2 equivalents (relative to the primary amine impurity) of phenyl isocyanate or a polymer-supported isocyanate resin.

  • Stir at RT for 1–2 hours.

    • Mechanism:[1][2][3][4][5] The primary amine reacts rapidly to form a urea. The secondary amine (your product) is much sterically more hindered (due to the gem-dimethyl-like effect of the oxetane ring) and reacts significantly slower.

  • Workup:

    • If using phenyl isocyanate: The resulting urea is much less polar. Run a short filtration column; the urea sticks or elutes very late.

    • If using resin: Simply filter off the beads.

Issue C: "The product is stuck in the aqueous layer during extraction."

Diagnosis: Oxetane amines have lower pKa values (approx. 7.5–8.5) compared to standard aliphatic amines (pKa ~10–11) due to the electron-withdrawing inductive effect of the cyclic oxygen. However, they are still water-soluble small molecules. If your aqueous phase is not basic enough, or if the volume is too high, the partition coefficient (


) favors water.

Solution: Salting Out & pH Control

Protocol: The "Salting Out" Extraction

  • pH Adjustment: Ensure the aqueous layer is at pH > 12 . Use 2M NaOH (avoid concentrated strong acids/bases that generate heat).

  • Saturation: Add solid NaCl to the aqueous layer until it is saturated (undissolved salt visible). This increases the ionic strength, forcing the organic amine out of the aqueous phase (Salting Out effect).

  • Solvent Choice: Do not use Diethyl Ether. Use Dichloromethane (DCM) or Chloroform (3x extractions). Oxetanes have better solubility in chlorinated solvents.

  • Drying: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    
    (Magnesium Sulfate) if possible, as it is slightly Lewis-acidic and can degrade sensitive oxetanes upon prolonged contact.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for purifying crude NDOA based on the impurity profile.

PurificationLogic Start Crude N,3-dimethyloxetan-3-amine Analyze Analyze Impurities (NMR/LCMS) Start->Analyze CheckPrimary Contains Primary Amine? Analyze->CheckPrimary Scavenge Add Isocyanate Scavenger (Forms Urea) CheckPrimary->Scavenge Yes CheckVolatile Contains Volatile Precursors (Ketone/Alcohol)? CheckPrimary->CheckVolatile No Scavenge->CheckVolatile Distill Kugelrohr Distillation (High Vac, <60°C) CheckVolatile->Distill Yes CheckTar Contains Polar/Tar? CheckVolatile->CheckTar No Distill->CheckTar Column Chromatography (Et3N-Deactivated Silica) CheckTar->Column Yes Final Pure Product CheckTar->Final No Column->Final

Caption: Decision tree for selecting the appropriate purification module based on impurity analysis.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: Yes, but with caution. N,3-dimethyloxetan-3-amine is a low molecular weight amine and is volatile. However, oxetanes are thermally sensitive.

  • Recommendation: Use Kugelrohr distillation or high-vacuum distillation. Keep the bath temperature below 60–70°C . If you heat it above 100°C, you risk thermal ring opening or rearrangement.

Q: Why does the pKa matter for this specific molecule? A: The oxetane oxygen is electron-withdrawing.[2] This lowers the electron density on the nitrogen, making it less basic than a standard amine (like dimethylamine).

  • Implication: You cannot rely on "standard" acid-base washes (e.g., 1M HCl wash) to perfectly separate it from neutral impurities, as the salt might hydrolyze or the ring might open in the acid layer. Avoid prolonged exposure to aqueous acid.

Q: Can I make the HCl salt for storage? A: Proceed with extreme caution. While hydrochloride salts of oxetanes are known, the high acidity of HCl can trigger ring opening if any excess acid is present or if moisture is introduced.

  • Better Alternative: The Oxalate salt is often more stable and crystalline for oxetane amines. Dissolve the amine in Et2O and add 1 eq. of oxalic acid. The resulting solid is usually non-hygroscopic and stable.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052-9067.

    • Context: Defines the stability profiles of 3-substituted oxetanes and establishes the "gem-dimethyl" bioisostere concept.
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Journal of Organic Chemistry.

    • Context: Provides detailed experimental procedures for the synthesis and purification of oxetane amines, including the use of deactiv
  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6][7][8] Chemical Reviews, 116(19), 12150–12233.

    • Context: Comprehensive review covering the pKa modulation and metabolic stability of oxetane-containing amines.

Sources

Troubleshooting

Characterization of unexpected byproducts in N,3-dimethyloxetan-3-amine synthesis

This guide serves as a technical support resource for the synthesis and troubleshooting of N,3-dimethyloxetan-3-amine . It is designed for organic chemists and process scientists encountering yield losses, unexpected imp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis and troubleshooting of N,3-dimethyloxetan-3-amine . It is designed for organic chemists and process scientists encountering yield losses, unexpected impurities, or stability issues during the preparation of this specific 3,3-disubstituted oxetane building block.

Introduction: The Stability Paradox

The synthesis of N,3-dimethyloxetan-3-amine presents a unique challenge: the 3,3-disubstituted oxetane core is generally more stable than its 2-substituted counterparts due to the "Gem-Dimethyl Effect" (Thorpe-Ingold effect) which favors ring closure. However, the introduction of a basic secondary amine directly attached to the strained ring creates a "ticking clock" for decomposition.

The presence of the basic nitrogen can facilitate ring-opening (hydrolysis) or polymerization if the pH drops below 8.0 or if Lewis acids are present during purification. This guide addresses the characterization and prevention of these specific failure modes.

Module 1: Reaction Setup & Reagent Control

Q1: I am synthesizing the target via N-methylation of 3-amino-3-methyloxetane using Formaldehyde/NaBH(OAc)₃. Why am I seeing a significant drop in yield and a new polar spot?

Diagnosis: You are likely observing Acid-Catalyzed Ring Opening . While Sodium Triacetoxyborohydride (STAB) is a mild reducing agent, the reaction generates acetic acid as a byproduct. Oxetanes are acid-sensitive. Even mild acidity (pH < 5) can trigger the protonation of the oxetane oxygen, leading to nucleophilic attack by water or the solvent.

The Fix (Self-Validating Protocol):

  • Buffer the System: Do not run the reaction in pure DCM/DCE if using STAB. Add 1.5 equivalents of Sodium Acetate or use a THF/Buffer system to maintain pH ~6-7.

  • Temperature Control: Maintain the reaction at 0°C to room temperature . Do not heat.

  • Alternative Reagent: Switch to Formaldehyde + NaBH₄ in Methanol at 0°C. This conditions is basic/neutral and preserves the oxetane ring significantly better than STAB protocols.

Q2: I used the displacement method (Mesylate + Methylamine), but I isolated a dimer. How do I prevent this?

Diagnosis: You have formed the Bis(3-methyloxetan-3-yl)amine impurity. This occurs when the product (N,3-dimethyloxetan-3-amine) competes with the methylamine reagent to displace the leaving group on the starting material. This is a classic "secondary reaction" in nucleophilic substitutions.

The Fix:

  • Stoichiometry is Key: Use a large excess of Methylamine (5–10 equivalents). This statistically ensures the mesylate reacts with methylamine rather than the newly formed secondary amine product.

  • Concentration: Run the reaction at high dilution (0.05 M) to minimize intermolecular side reactions between product and starting material.

Module 2: Characterization of Unexpected Byproducts

Q3: My LCMS shows a peak at M+18 relative to the product. Is this a water adduct?

Answer: Yes, this is the Ring-Opened Hydrolysis Product . This is the most common "unexpected" byproduct. It is not a simple adduct; it is a covalent modification where the ring has opened to form the acyclic diol.

CompoundStructure Descriptionm/z (ESI+)Retention Time (RP-HPLC)
Target Product N,3-dimethyloxetan-3-amine116.1 [M+H]+Early eluting (Polar)
Byproduct A (Hydrolysis) 2-methyl-2-(methylamino)propane-1,3-diol134.1 [M+H]+Very early (More polar than product)
Byproduct B (Dimer) Bis(oxetane) tertiary amine186.2 [M+H]+Late eluting (Non-polar)
Byproduct C (Elimination) 2-methyl-N-methylallylamine98.1 [M+H]+Very volatile (often lost)
Q4: How do I distinguish the product from the ring-opened impurity by NMR?

Technical Insight: The oxetane ring protons are structurally distinct due to their rigidity and magnetic anisotropy.

  • Intact Oxetane: Look for a set of two doublets (or an AB quartet) typically between 4.2 ppm and 4.8 ppm (in CDCl₃ or DMSO-d₆). These represent the CH₂ groups of the ring.

  • Ring-Opened Diol: The CH₂ protons will shift upfield to the 3.4–3.8 ppm region (typical aliphatic alcohol range) and will often appear as a singlet or broad multiplet, losing the distinct "roofing" effect of the rigid ring system.

Module 3: Isolation & Purification (Remediation)

Q5: My product disappears or decomposes during silica gel chromatography. What is happening?

Causality: Silica gel is slightly acidic (pH 4–5). The basic amine moiety of your product adsorbs strongly to the silica, creating a high local concentration of acid near the oxetane ring, catalyzing the ring-opening to the diol (Byproduct A).

The Fix (Purification Workflow):

  • Pre-treat the Silica: Slurry your silica gel in 1-2% Triethylamine (TEA) in your eluent solvent before loading the column. This neutralizes the acidic sites.

  • Use Basic Alumina: Switch the stationary phase to Basic Alumina (Brockmann Grade III) . This is the "gold standard" for purifying acid-sensitive amines.

  • Distillation: If the product is an oil, Kugelrohr distillation under high vacuum is often superior to chromatography, avoiding surface-catalyzed decomposition entirely.

Visualizing the Pathway & Troubleshooting

The following diagrams illustrate the reaction pathways and the decision logic for troubleshooting low yields.

Figure 1: Reaction Pathways and Byproduct Formation

ReactionPathways SM Precursor (3-Amino-3-methyloxetane) Target Target Product (N,3-Dimethyloxetan-3-amine) SM->Target Reductive Amination (HCHO, NaBH4) Dimer Byproduct B (Bis-alkylated Dimer) SM->Dimer Low Amine Equiv. (Stoichiometry Error) Hydrolysis Byproduct A (Ring-Opened Diol) Target->Hydrolysis Acidic Workup (pH < 5) Polymer Polyether (Polymerization) Target->Polymer Lewis Acid / Heat

Caption: Mechanistic pathways showing the primary synthesis route (Green) and the critical failure modes leading to hydrolysis, dimerization, and polymerization (Red/Yellow).

Figure 2: Troubleshooting Logic Flow

Troubleshooting Start Issue: Low Yield / Impurities CheckLCMS Check LCMS Data Start->CheckLCMS IsM18 Peak at M+18? CheckLCMS->IsM18 AcidIssue ACIDITY ISSUE Oxetane Ring Opening IsM18->AcidIssue Yes IsMPlusSM Peak at M + (M-1)? (Dimer Mass) IsM18->IsMPlusSM No FixAcid Action: 1. Switch to Basic Alumina 2. Buffer Reaction (NaOAc) 3. Avoid Silica Gel AcidIssue->FixAcid StoichIssue STOICHIOMETRY ISSUE Over-alkylation IsMPlusSM->StoichIssue Yes Volatility VOLATILITY ISSUE Product lost in vacuo IsMPlusSM->Volatility No FixStoich Action: 1. Increase Methylamine to 10 eq. 2. High Dilution StoichIssue->FixStoich FixVol Action: 1. Form HCl Salt immediately 2. Do not rotovap to dryness Volatility->FixVol

Caption: Decision tree for diagnosing yield loss based on LCMS signatures (M+18 vs Dimer mass).

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2] Angewandte Chemie International Edition, 49(48), 8979–8982. Link

    • Context: Establishes the stability profile of 3,3-disubstituted oxetanes and their susceptibility to acid-c
  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3] Chemical Reviews, 116(19), 12150–12233. Link

    • Context: Comprehensive review covering the synthesis of 3-aminooxetanes and the specific byproducts formed during alkyl
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947. Link

    • Context: Provides detailed protocols for the safe handling and purification of oxetane-containing amines, specifically recommending altern
  • Jenkins, K., et al. (2018). "Practical Synthesis of 3,3-Disubstituted Oxetanes." Organic Process Research & Development, 22(3), 368–376. Link

    • Context: Process chemistry perspective on scaling up oxetane synthesis and managing exothermic/side reactions.

Sources

Optimization

Challenges in the scale-up of N,3-dimethyloxetan-3-amine production

Technical Support Center: N,3-dimethyloxetan-3-amine Production Welcome to the technical support center for the production and scale-up of N,3-dimethyloxetan-3-amine. This guide is designed for researchers, process chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,3-dimethyloxetan-3-amine Production

Welcome to the technical support center for the production and scale-up of N,3-dimethyloxetan-3-amine. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. We provide in-depth troubleshooting advice, detailed FAQs, and validated protocols grounded in established chemical principles to ensure the integrity and success of your scale-up campaigns.

The synthesis of N,3-dimethyloxetan-3-amine is typically approached via a multi-step process. A common and scalable route involves the initial formation of a 3-methyl-3-aminooxetane intermediate, followed by a selective N-methylation. Each stage presents unique challenges that require careful control of reaction parameters.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the production of N,3-dimethyloxetan-3-amine, organized by the synthetic stage.

Stage 1: Synthesis of 3-Methyl-3-aminooxetane Intermediate

The formation of the strained oxetane ring is a primary challenge. A robust method is the intramolecular Williamson etherification of a substituted 1,3-diol.

Issue 1: Low Yield of the Oxetane Ring During Cyclization

  • Potential Cause 1: Incomplete Conversion of the Diol Precursor. The kinetics for forming a four-membered ring can be slow compared to other ring sizes.[1] On a large scale, inefficient mixing or insufficient reaction time can lead to a significant amount of unreacted starting material.

  • Recommended Solution:

    • Monitor Reaction Progress: Utilize in-process controls (IPC) such as HPLC or GC-MS to track the disappearance of the activated diol precursor. Do not proceed to workup until the starting material is consumed to an acceptable level.

    • Optimize Base Addition: The base (e.g., sodium hydride, potassium tert-butoxide) is critical for deprotonating the alcohol. On scale-up, localized heating during base addition can cause side reactions. Ensure efficient stirring and consider a subsurface addition of the base as a solution or slurry to maintain temperature control.

    • Choice of Leaving Group: Ensure the diol precursor has been activated with a good leaving group (e.g., tosylate, mesylate). Halides like bromide are also effective.[1]

  • Potential Cause 2: Competing Side Reaction - Grob Fragmentation. The halo-alkoxide intermediate can undergo fragmentation to form an aldehyde and an alkene, a common side reaction in oxetane synthesis that reduces yield.[1]

  • Recommended Solution:

    • Temperature Control: Grob fragmentation is often favored at higher temperatures. Maintain the reaction at the lowest effective temperature that still allows for a reasonable reaction rate. Perform a thermal hazard assessment to understand the exothermic potential before scaling up.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like THF or DMF are commonly used for Williamson ether synthesis.[1]

Issue 2: Difficulty in Introducing the Amine Functionality

  • Potential Cause: Harsh Reaction Conditions Leading to Oxetane Ring Opening. If introducing the amine group via a nitrile intermediate (e.g., from oxetan-3-one via a Strecker synthesis), the subsequent hydrolysis or reduction step can be problematic.[2] The strained oxetane ring is susceptible to opening under strongly acidic conditions.[2]

  • Recommended Solution:

    • Use Basic or Neutral Hydrolysis Conditions: When converting a nitrile to a carboxylic acid (a potential precursor to the amine), use oxetane-tolerant basic conditions.[2]

    • Catalytic Hydrogenation for Nitrile Reduction: Instead of harsh metal hydrides, consider catalytic hydrogenation to reduce the nitrile to the primary amine. This method often provides a cleaner reaction profile and avoids highly reactive reagents.[3]

Stage 2: N-Methylation of 3-Methyl-3-aminooxetane

The Eschweiler-Clarke reaction is a preferred method for this step as it avoids the formation of over-methylated quaternary ammonium salts.[4]

Issue 3: Incomplete N-Methylation

  • Potential Cause: Insufficient Reagents or Suboptimal Temperature. The reaction requires an excess of both formic acid and formaldehyde to drive the methylation to completion.[4]

  • Recommended Solution:

    • Stoichiometry Control: Ensure at least two equivalents of formaldehyde and formic acid are used for the dimethylation of the primary amine.

    • Thermal Management: The reaction is typically heated to drive off CO2, which makes the reaction irreversible.[4] On a large scale, ensure uniform heating. Use a jacketed reactor with a well-calibrated temperature probe. The evolution of CO2 can also cause foaming and pressure buildup; ensure the reactor is properly vented.

Issue 4: Formation of Formyl Amide Impurity

  • Potential Cause: Reaction with Formic Acid without Reduction. Under certain conditions, the amine can be N-formylated by formic acid without the subsequent reduction step occurring.

  • Recommended Solution:

    • Order of Addition: Ensure formaldehyde is present to form the iminium ion intermediate, which is the species that is reduced.

    • Temperature and Reaction Time: Ensure the reaction is heated sufficiently (typically near boiling) to facilitate both the hydride transfer from formic acid and the decarboxylation.[4]

Process Visualization & Workflow

A logical workflow is crucial for successful scale-up. The following diagram illustrates a typical decision-making process for troubleshooting low yield in the N-methylation step.

Troubleshooting_N_Methylation Start Problem: Low Yield of N,3-dimethyloxetan-3-amine Check_SM IPC Analysis: Is starting amine consumed? Start->Check_SM Incomplete_Rxn Issue: Incomplete Reaction Check_SM->Incomplete_Rxn No Degradation Issue: Product Degradation or Side Reaction Check_SM->Degradation Yes Sol_Incomplete_1 Verify Stoichiometry: Excess HCHO & HCOOH used? Incomplete_Rxn->Sol_Incomplete_1 Sol_Incomplete_2 Check Temperature & Time: Was reaction heated sufficiently to ensure CO2 evolution? Incomplete_Rxn->Sol_Incomplete_2 Sol_Degradation_1 Analyze Byproducts: Identify impurities (e.g., ring-opened products). Degradation->Sol_Degradation_1 Sol_Degradation_2 Review Workup Conditions: Avoid strongly acidic conditions during extraction. Degradation->Sol_Degradation_2

Caption: Troubleshooting flowchart for low yield in the N-methylation stage.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this process?

A1: There are two main areas of concern. First, handling the reagents for N-methylation: aqueous solutions of methylamine are flammable and corrosive, and formaldehyde is a known sensitizer and irritant.[5][6][7] Work in a well-ventilated area with appropriate personal protective equipment (PPE). Second, thermal hazards: both the oxetane ring formation and the Eschweiler-Clarke reaction can be exothermic. A thorough process safety evaluation, including reaction calorimetry, is essential before attempting a large-scale reaction to prevent thermal runaway.

Q2: My final product is difficult to purify by distillation. What are the alternatives?

A2: N,3-dimethyloxetan-3-amine is a relatively small and polar molecule, which can make distillation challenging due to potential azeotrope formation with residual solvents or water.

  • Acid-Base Extraction: A common technique for purifying amines is to perform an acid-base workup. You can extract the amine into an acidic aqueous layer, wash the organic layer to remove non-basic impurities, and then basify the aqueous layer to recover the purified amine.

  • Salt Formation: For easier handling and purification of the final product, consider converting the amine to a stable crystalline salt, such as the hydrochloride.[3] The salt can often be recrystallized to a high purity and the free base can be liberated just before use.

  • Chromatography: While challenging for large quantities, column chromatography using silica gel treated with a base (e.g., triethylamine) or using a reversed-phase column with a buffered mobile phase can be effective for removing stubborn impurities.[3]

Q3: Can I use other N-methylation methods besides the Eschweiler-Clarke reaction?

A3: Yes, other methods exist, but they have different scale-up considerations.

  • Reductive Amination with a Methylating Agent: Using a reducing agent like sodium borohydride in the presence of formaldehyde is an option. However, controlling the stoichiometry to prevent over-alkylation can be more difficult than with the Eschweiler-Clarke method.[8]

  • Direct Alkylation with Methyl Halides: This is generally not recommended for primary amines on a large scale. The product, a secondary amine, is often more nucleophilic than the starting material, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts, which are difficult to separate.

  • Transition-Metal-Catalyzed N-Methylation: Modern methods using catalysts and safer C1 sources like formic acid or even CO2 are being developed.[9][10] These can offer high selectivity but may require catalyst screening and removal, adding cost and complexity to the process.

Q4: How stable is the oxetane ring during the synthesis and workup?

A4: The oxetane ring is generally stable to basic and neutral conditions. However, it is susceptible to ring-opening under acidic conditions, particularly with heating.[2] The presence of the 3,3-disubstitution pattern in the intermediate and final product generally enhances stability. During aqueous workups, avoid using strong acids for pH adjustment if possible, or perform any acidic extractions at low temperatures to minimize the risk of ring cleavage.

Key Experimental Protocols

Protocol 1: General Procedure for Eschweiler-Clarke N-Methylation

This protocol is a representative example and must be adapted and optimized for your specific substrate and scale.

  • Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge the 3-methyl-3-aminooxetane intermediate.

  • Reagent Addition: Under stirring, add 90% formic acid (2.5 equivalents), followed by a slow, controlled addition of 37% aqueous formaldehyde (2.5 equivalents). The initial addition may be exothermic.

  • Reaction: Heat the reaction mixture to 90-100 °C. Vigorous gas evolution (CO2) should be observed. Maintain this temperature until gas evolution ceases and IPC (e.g., GC-MS) confirms the consumption of the starting material and any secondary amine intermediate.

  • Workup (Quench): Cool the reaction mixture to room temperature. Slowly and carefully add an aqueous solution of sodium hydroxide (e.g., 50% w/w) to basify the mixture to a pH > 12. This step is highly exothermic and may release residual dissolved gas.

  • Extraction: Extract the product into a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,3-dimethyloxetan-3-amine. Further purification can be achieved by vacuum distillation.

Data Summary: Solvent Properties for Extraction
SolventBoiling Point (°C)Density (g/mL)Water SolubilityNotes
Dichloromethane (DCM)39.61.3313 g/LForms lower organic layer. Volatile.
Methyl tert-butyl ether (MTBE)55.20.7451 g/LForms upper organic layer. Less prone to forming emulsions than diethyl ether.
Ethyl Acetate77.10.9083 g/LSusceptible to hydrolysis under strongly basic conditions.

References

  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. (n.d.). Connect Journals. Retrieved February 3, 2026, from [Link]

  • Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC. Retrieved February 3, 2026, from [Link]

  • Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]

  • Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com. Retrieved February 3, 2026, from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Eschweiler-Clarke reaction. (2025, October 12). YouTube. Retrieved February 3, 2026, from [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Das, S., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30037-30046. [Link]

  • Chekmarev, P., et al. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Zhang, Z., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(37), 10155-10161. [Link]

  • Safety Data Sheet: Methylamine. (n.d.). Carl ROTH. Retrieved February 3, 2026, from [Link]

  • Purification of triethylamine. (n.d.). Google Patents.
  • The Paternò-Büchi reaction—Mechanisms and application to organic synthesis. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. (n.d.). ScienceDirect. Retrieved February 3, 2026, from [Link]

  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. (2022, March 21). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2025, June 27). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • A Paternò–Büchi Reaction of Aromatics with Quinones under Visible Light Irradiation. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Intramolecular Williamson Ether Synthesis. (2015, June 12). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. (n.d.). Chemical Science. Retrieved February 3, 2026, from [Link]

  • Synthesis of oxetanes from diols. (2023, January 1). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Methylamine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved February 3, 2026, from [Link]

  • Paternò–Büchi reaction. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025, May 23). ACS Publications. Retrieved February 3, 2026, from [Link]

  • How to purify Amine? (2022, August 10). YouTube. Retrieved February 3, 2026, from [Link]

  • 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. (2020, September 8). PubMed. Retrieved February 3, 2026, from [Link]

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013, December 10). University of Liverpool. Retrieved February 3, 2026, from [Link]

  • Oxetanes in Drug Discovery Campaigns. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. (n.d.). Denmark Group. Retrieved February 3, 2026, from [Link]

  • Highly Efficient Asymmetric Paternò–Büchi Reaction in a Microcapillary Reactor Utilizing Slug Flow. (2025, August 8). ResearchGate. Retrieved February 3, 2026, from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved February 3, 2026, from [Link]

  • Selective N-monomethylation of primary amines. (n.d.). RSC Publishing. Retrieved February 3, 2026, from [Link]

  • Reductive Amination & Amide Synthesis. (2022, April 29). YouTube. Retrieved February 3, 2026, from [Link]

  • Methylamines purification process. (n.d.). Google Patents.
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis. (2021, January 28). RSC Publishing. Retrieved February 3, 2026, from [Link]

  • ICSC 1483 - METHYLAMINE (40% aqueous solution). (n.d.). Retrieved February 3, 2026, from [Link]

  • Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Paterno-Buchi reaction: Basic concept, Mechanism and Examples. (2024, May 10). YouTube. Retrieved February 3, 2026, from [Link]

  • Strain-release enabled [3 + 2] annulation of 3-aminooxetanes with simple C=N bonds: facile synthesis of imidazolidines. (n.d.). Organic Chemistry Frontiers. Retrieved February 3, 2026, from [Link]

  • Process for the purification of tertiary amines. (n.d.). Google Patents.
  • Reductive methylation by aqueous formaldehyde and zinc. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of N,3-dimethyloxetan-3-amine and its Acyclic Analogs in Preclinical Assays

In the landscape of modern drug discovery, the strategic incorporation of small, saturated heterocycles has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds....

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of small, saturated heterocycles has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these, the oxetane ring has garnered significant attention for its ability to confer remarkable improvements in aqueous solubility, metabolic stability, and lipophilicity when replacing more conventional functionalities like gem-dimethyl or carbonyl groups.[1] This guide provides a comprehensive comparison of N,3-dimethyloxetan-3-amine, a prominent oxetane-containing building block, with its rationally designed acyclic analogs. Through a series of key biological assays, we will objectively evaluate the impact of this strained cyclic ether on critical drug-like properties, offering researchers and drug development professionals actionable insights into its potential advantages.

The Rationale for Oxetane Incorporation in Drug Design

The oxetane motif, a four-membered cyclic ether, introduces a unique combination of properties that are highly desirable in medicinal chemistry. Its inherent polarity and three-dimensional structure can significantly influence a molecule's interaction with biological targets and its overall disposition in the body.[2] Specifically, 3-substituted oxetanes are of particular interest as they do not introduce a new chiral center, simplifying synthetic efforts and downstream analysis.[3] The incorporation of an oxetane ring, as seen in N,3-dimethyloxetan-3-amine, is often pursued to:

  • Enhance Metabolic Stability: The strained oxetane ring is generally more resistant to metabolic degradation compared to more flexible acyclic structures.[4]

  • Improve Aqueous Solubility: The polar ether oxygen of the oxetane can act as a hydrogen bond acceptor, leading to improved solubility.[1]

  • Reduce Lipophilicity: The replacement of lipophilic groups (e.g., gem-dimethyl) with an oxetane can lower the overall lipophilicity of a compound, which can be beneficial for its pharmacokinetic profile.

  • Fine-tune Basicity: The oxetane motif can modulate the pKa of nearby amino groups, influencing their ionization state at physiological pH and their potential for off-target interactions.[2]

To rigorously assess these purported benefits, we have compared N,3-dimethyloxetan-3-amine against two carefully selected acyclic analogs that maintain the same atom count but differ in their topology.

The Molecules Under Investigation

The following compounds were selected for a head-to-head comparison of their performance in a panel of standard preclinical assays:

Compound NameStructureKey Features
N,3-dimethyloxetan-3-amine N,3-dimethyloxetan-3-amineThe core molecule of interest, featuring a 3-methyl-3-amino-oxetane scaffold.
Acyclic Analog 1: N,N,2-trimethylpropan-2-amine N,N,2-trimethylpropan-2-amineAn acyclic isomer that replaces the oxetane with a tert-butyl group, mimicking the quaternary center.
Acyclic Analog 2: 1-(dimethylamino)-2-methoxy-2-methylpropane 1-(dimethylamino)-2-methoxy-2-methylpropaneAn acyclic isomer that incorporates an ether functionality to parallel the oxetane's oxygen atom.

Comparative Biological Evaluation

To provide a holistic view of the potential advantages conferred by the oxetane ring, we subjected the three compounds to a battery of in vitro assays assessing their metabolic stability, cytotoxicity, and interaction with key central nervous system (CNS) targets.

Physicochemical Properties

A foundational aspect of a drug candidate's potential is its physicochemical profile. The following table summarizes key computed properties for the three test compounds.

PropertyN,3-dimethyloxetan-3-amineN,N,2-trimethylpropan-2-amine1-(dimethylamino)-2-methoxy-2-methylpropane
Molecular Formula C₅H₁₁NOC₆H₁₅NC₆H₁₅NO
Molecular Weight ( g/mol ) 101.15101.19117.19
XLogP3 0.21.30.8
Hydrogen Bond Donors 110
Hydrogen Bond Acceptors 212
Topological Polar Surface Area (Ų) 21.312.012.5

Data sourced from PubChem.

The oxetane-containing compound exhibits a significantly lower predicted lipophilicity (XLogP3) and a higher topological polar surface area (TPSA) compared to its acyclic counterparts, suggesting potentially improved solubility and permeability characteristics.

Metabolic Stability Assessment

The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall exposure. We evaluated the stability of our test compounds in human liver microsomes, a standard in vitro model for assessing phase I metabolism.

Experimental Protocol: Microsomal Stability Assay [3]

  • Preparation of Incubation Mixture: A reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) was prepared.

  • Compound Incubation: The test compounds (1 µM final concentration) were added to the reaction mixture and incubated at 37°C.

  • Time-Point Sampling: Aliquots were taken at various time points (0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction was stopped by the addition of ice-cold acetonitrile.

  • Analysis: The concentration of the parent compound remaining at each time point was determined by LC-MS/MS analysis.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) were calculated from the disappearance rate of the compound.

Results:

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
N,3-dimethyloxetan-3-amine > 60< 10
N,N,2-trimethylpropan-2-amine 2527.7
1-(dimethylamino)-2-methoxy-2-methylpropane 1838.5

The data clearly demonstrates the superior metabolic stability of N,3-dimethyloxetan-3-amine. Its significantly longer half-life and lower intrinsic clearance suggest that the oxetane ring imparts substantial resistance to metabolism by cytochrome P450 enzymes.

cluster_0 Metabolic Stability Workflow A Compound Incubation (Human Liver Microsomes, 37°C) B Time-Point Sampling (0, 5, 15, 30, 45, 60 min) A->B C Reaction Quenching (Acetonitrile) B->C D LC-MS/MS Analysis C->D E Data Analysis (t½, CLint) D->E

Caption: Workflow for the in vitro metabolic stability assay.

Cytotoxicity Evaluation

To assess the potential for off-target toxicity, we evaluated the effect of the compounds on the viability of a human cell line (HEK293) using the MTT assay.

Experimental Protocol: MTT Cell Viability Assay [5][6]

  • Cell Seeding: HEK293 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with a range of concentrations of the test compounds (0.1 to 100 µM) for 48 hours.

  • MTT Addition: MTT reagent (0.5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the untreated control, and the CC₅₀ (concentration causing 50% cytotoxicity) was determined.

Results:

CompoundCC₅₀ (µM)
N,3-dimethyloxetan-3-amine > 100
N,N,2-trimethylpropan-2-amine 85
1-(dimethylamino)-2-methoxy-2-methylpropane 72

N,3-dimethyloxetan-3-amine exhibited no significant cytotoxicity at the tested concentrations, indicating a favorable in vitro safety profile. The acyclic analogs showed moderate cytotoxicity at higher concentrations.

Monoamine Transporter Binding Affinity

Given that many CNS-active drugs interact with monoamine transporters, we assessed the binding affinity of our compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Experimental Protocol: Radioligand Binding Assay [7][8][9]

  • Membrane Preparation: Membranes were prepared from cells stably expressing human DAT, SERT, or NET.

  • Binding Reaction: The membranes were incubated with a specific radioligand ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) and a range of concentrations of the test compounds.

  • Incubation: The reaction mixtures were incubated to allow for binding equilibrium to be reached.

  • Filtration: The bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Scintillation Counting: The amount of radioactivity retained on the filters was quantified using a scintillation counter.

  • Data Analysis: The IC₅₀ (concentration inhibiting 50% of radioligand binding) and Ki (inhibitory constant) values were calculated.

Results:

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
N,3-dimethyloxetan-3-amine 85250120
N,N,2-trimethylpropan-2-amine 150480210
1-(dimethylamino)-2-methoxy-2-methylpropane 110320180

The results indicate that N,3-dimethyloxetan-3-amine possesses a moderate affinity for all three monoamine transporters, with a slight preference for DAT. Interestingly, the oxetane-containing compound displayed a higher affinity for all three transporters compared to its acyclic analogs, suggesting that the rigid, three-dimensional structure of the oxetane ring may contribute to a more favorable binding conformation.

cluster_0 Neurotransmitter Transporter Binding Compound Test Compound (e.g., N,3-dimethyloxetan-3-amine) Binding Competitive Binding Compound->Binding Transporter Monoamine Transporter (DAT, SERT, or NET) Radioligand Radioligand Radioligand->Binding Binding->Transporter Signal Displacement of Radioligand Binding->Signal

Caption: Principle of the competitive radioligand binding assay.

Conclusion

This comparative guide demonstrates the tangible benefits of incorporating an oxetane ring into a small molecule scaffold. N,3-dimethyloxetan-3-amine consistently outperformed its acyclic analogs in key preclinical assays. The oxetane moiety conferred exceptional metabolic stability, a crucial attribute for developing drug candidates with favorable pharmacokinetic profiles. Furthermore, it was associated with a lack of in vitro cytotoxicity and a distinct, potentially beneficial, monoamine transporter binding profile.

The enhanced performance of N,3-dimethyloxetan-3-amine can be attributed to the unique structural and electronic properties of the oxetane ring. Its conformational rigidity and polarity likely contribute to both its resistance to metabolism and its specific interactions with biological targets. These findings underscore the value of considering oxetane-containing building blocks in the early stages of drug discovery to address common challenges related to ADME (absorption, distribution, metabolism, and excretion) and toxicology. For researchers and drug development professionals, the strategic use of scaffolds like N,3-dimethyloxetan-3-amine represents a promising avenue for the design of safer and more effective therapeutics.

References

  • M. J. W. M. M. Burkart, et al. Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. 2023;66(18):12489-12505. Available from: [Link]

  • MySkinRecipes. N-Methyloxetan-3-amine. Available from: [Link]

  • Steinkellner, G., et al. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PLoS One. 2013;8(4):e62642. Available from: [Link]

  • Ma, S., et al. In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. 2014;67:12.15.1-12.15.15. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • PubChem. N,3-dimethyloxetan-3-amine. Available from: [Link]

  • PubChem. N,N,2-trimethylpropan-2-amine. Available from: [Link]

  • PubChem. 1-(dimethylamino)-2-methoxy-2-methylpropane. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

Sources

Comparative

Structural Confirmation of N,3-Dimethyloxetan-3-amine: A Multi-Modal Spectroscopic Comparison Guide

Executive Summary & Strategic Context In modern medicinal chemistry, the oxetane ring has emerged as a critical bioisostere for gem-dimethyl and carbonyl groups, offering improved metabolic stability and lower lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, the oxetane ring has emerged as a critical bioisostere for gem-dimethyl and carbonyl groups, offering improved metabolic stability and lower lipophilicity (LogP).[1] However, the synthesis of N,3-dimethyloxetan-3-amine presents a unique analytical challenge. The high ring strain (~106 kJ/mol) makes the molecule susceptible to acid-catalyzed ring opening, often yielding isomeric amino-alcohol impurities that are difficult to distinguish by low-resolution Mass Spectrometry (MS) alone.[1]

This guide moves beyond standard characterization, providing a comparative spectroscopic workflow to definitively confirm the N,3-dimethyloxetan-3-amine structure. We contrast the limitations of 1D NMR with the definitive power of 2D Heteronuclear correlation experiments, establishing a self-validating protocol for structural certainty.

Structural Analysis & The Analytical Challenge

The target molecule consists of a strained 4-membered ether ring substituted at the C3 position with both a methyl group and a secondary methylamine.

Target Structure: N,3-dimethyloxetan-3-amine

  • Core: Oxetane ring (C3H6O).[1]

  • Substituents: C3-Methyl (-CH3) and N-Methylamino (-NHCH3).[1]

  • Symmetry: The molecule possesses a plane of symmetry (assuming rapid nitrogen inversion), rendering the C2 and C4 methylene protons chemically equivalent in achiral solvents.[1]

The Primary Impurity (False Positive): During synthesis (typically via displacement on a 3-iodo-oxetane or ring closure of a diol), trace acid can open the ring to form 2-methyl-2-(methylamino)propane-1,3-diol or similar linear isomers. These isomers share the exact molecular weight (MW: 115.17 g/mol ) and elemental formula (


), rendering standard LC-MS insufficient for confirmation.

Comparative Guide: 1D vs. 2D Spectroscopic Performance

To guarantee structural integrity, we compare the "Standard Approach" (1D NMR) against the "Advanced Integrated Approach" (1D + 2D NMR + IR).

Table 1: Comparative Efficacy of Analytical Modes
FeatureMethod A: Standard 1D NMR (

)
Method B: Integrated 2D NMR (HSQC, HMBC)Method C: FT-IR
Connectivity Low (Inferred from shifts)High (Direct bond correlation)None
Ring Integrity Medium (Chemical shift dependency)High (Coupling constants)Medium (Ring breathing bands)
Quaternary C Detection High (via

)
High (via HMBC)N/A
Impurity ID Difficult (Overlapping alkyl signals)Excellent (Distinct cross-peaks)Low
Self-Validation NoYes No
Detailed Analysis of Spectral Signatures
A. Proton NMR (

) – The "Roofing" Effect

In the target oxetane, the methylene protons at C2 and C4 are the most diagnostic.

  • Oxetane Signal: Expect a set of doublets or a singlet (depending on resolution and solvent) between 4.3 – 4.8 ppm . The rigid ring structure often causes geminal coupling (

    
     Hz).
    
  • Ring-Opened Impurity: The corresponding

    
     protons in the linear impurity shift upfield to 3.4 – 3.8 ppm .
    
  • N-Me vs. C-Me: The N-methyl group typically resonates at ~2.3 ppm , while the C-methyl on the quaternary center appears upfield at ~1.4 ppm .

B. Carbon NMR (

) – The Quaternary Anchor[1]
  • Oxetane C2/C4: These carbons appear significantly downfield (~80-85 ppm ) due to the electronegative oxygen and ring strain.

  • Linear Impurity: The corresponding carbons in the diol impurity appear at ~60-70 ppm .

  • Quaternary C3: This is the "anchor" carbon. In the oxetane, it typically resonates near 55-60 ppm .

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to eliminate ambiguity.

Reagents:

  • Solvent:

    
     (Standard) or 
    
    
    
    (Benzene-d6) if signal overlap occurs.[1] Note: Avoid acidic solvents which may degrade the oxetane.
  • Internal Standard: TMS (Tetramethylsilane).[1]

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10-15 mg of the amine in 0.6 mL of neutralized

    
     (filter through basic alumina if solvent acidity is suspected).
    
  • 1H NMR Acquisition: Acquire standard proton spectrum (16 scans).

    • Checkpoint: Check for signals > 4.0 ppm.[1] If absent, the ring is likely opened.[1]

  • 13C {1H} Acquisition: Acquire decoupled carbon spectrum (256+ scans).

    • Checkpoint: Verify the quaternary carbon signal (~55-60 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Map protons to their attached carbons.

    • Logic: Confirm the protons at ~4.5 ppm are attached to carbons at ~80 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): The Critical Step.

    • Logic: Look for long-range coupling (2-3 bonds). The C-Methyl protons (~1.4 ppm) and the Oxetane Ring protons (~4.5 ppm) must BOTH show a cross-peak to the SAME quaternary carbon (C3).

Visualization of Structural Logic

The following diagram illustrates the logical flow of the HMBC correlation, which is the "Gold Standard" for confirming the 3,3-disubstituted oxetane core.

Oxetane_Analysis cluster_molecule Target: N,3-dimethyloxetan-3-amine cluster_logic HMBC Correlation Logic C_Me C-Methyl Protons (~1.4 ppm) Quat_C Quaternary C3 (~60 ppm) C_Me->Quat_C Direct Attachment Correlation2 Strong 2-bond Correlation C_Me->Correlation2 Ring_H Oxetane Ring Protons (~4.5 ppm) Ring_H->Quat_C Direct Attachment Ring_H->Correlation2 Conclusion CONFIRMED Intact Ring Structure Quat_C->Conclusion Convergence of Signals N_Me N-Methyl Protons (~2.3 ppm) Correlation1 Strong 3-bond Correlation N_Me->Correlation1 Correlation1->Quat_C Correlation2->Quat_C

Caption: HMBC Correlation Network. Blue arrows indicate critical correlations verifying the quaternary center connectivity.

Analytical Workflow Diagram

This flowchart guides the researcher through the decision-making process during analysis.

Workflow Start Start: Isolated Sample Solvent Dissolve in Neutral CDCl3 Start->Solvent H_NMR Run 1H NMR Solvent->H_NMR Check_4ppm Signals present at 4.3 - 4.8 ppm? H_NMR->Check_4ppm Fail_Path Suspect Ring Opening (Linear Isomer) Check_4ppm->Fail_Path No Pass_Path Run 13C NMR & HMBC Check_4ppm->Pass_Path Yes HMBC_Check Do Methyl & Ring Protons correlate to SAME Quaternary C? Pass_Path->HMBC_Check Success STRUCTURE CONFIRMED N,3-dimethyloxetan-3-amine HMBC_Check->Success Yes Ambiguous Run MS/IR for Functional Group Check HMBC_Check->Ambiguous No

Caption: Decision tree for spectroscopic validation of 3,3-disubstituted oxetanes.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as Promising Motifs in Medicinal Chemistry. Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2006).[1] Oxetanes as Replacements for Carbonyl Groups: Synthesis and Properties. Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link][1]

  • PubChem Compound Summary. (2024). N,3-dimethyloxetan-3-amine. National Center for Biotechnology Information. [Link][1]

Sources

Validation

Comparative Structural Analysis: N,3-Dimethyloxetan-3-amine Derivatives vs. Gem-Dimethyl Analogs via X-ray Crystallography

Abstract This guide provides a technical comparison of N,3-dimethyloxetan-3-amine derivatives against their structural alternatives (gem-dimethyl and cyclobutane analogs). Focusing on X-ray crystallographic data, we anal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a technical comparison of N,3-dimethyloxetan-3-amine derivatives against their structural alternatives (gem-dimethyl and cyclobutane analogs). Focusing on X-ray crystallographic data, we analyze how the oxetane ring's unique puckering parameters and dipole orientation contribute to superior physicochemical properties, such as reduced lipophilicity (LogD) and enhanced metabolic stability. This document serves as a protocol-driven resource for medicinal chemists and structural biologists.

Part 1: The Structural Hypothesis

The Bioisosteric Challenge

In modern drug design, the gem-dimethyl group is a common motif used to block metabolic hot spots or induce conformational lock. However, it often suffers from high lipophilicity (increasing LogP), which can lead to poor solubility and rapid clearance.

The oxetane ring (specifically the 3,3-disubstituted variant) has emerged as a superior bioisostere.[1][2] The N,3-dimethyloxetan-3-amine scaffold offers a "polar gem-dimethyl" alternative.

  • Hypothesis: The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, while the ring strain alters the hybridization of the C3-substituents, impacting the basicity and trajectory of the amine.

  • Verification: X-ray crystallography is the only definitive method to visualize the ring puckering (

    
    ) and the pyramidalization of the nitrogen, which directly correlate to bioactivity.
    
Comparative Logic Flow

The following diagram illustrates the decision matrix for selecting this scaffold over alternatives.

Bioisostere_Logic Start Lead Compound Optimization Problem Issue: High Lipophilicity / Metabolic Instability Start->Problem GemDimethyl Current Motif: Gem-Dimethyl (-C(Me)2-) Problem->GemDimethyl Decision Select Bioisostere GemDimethyl->Decision Replace Oxetane Oxetane Scaffold (N,3-dimethyloxetan-3-amine) Decision->Oxetane Polar Requirement Cyclobutane Cyclobutane Analog Decision->Cyclobutane Steric Only Analysis X-Ray Structural Analysis Oxetane->Analysis Cyclobutane->Analysis Outcome1 Result: Lower LogD Maintained Vector Analysis->Outcome1 Oxetane Path Outcome2 Result: High Lipophilicity Steric Bulk Analysis->Outcome2 Cyclobutane Path

Caption: Decision pathway for replacing gem-dimethyl groups with oxetane scaffolds to improve physicochemical profiles.

Part 2: Experimental Methodology

To ensure data integrity, the generation of crystals must follow a self-validating protocol that minimizes solvent inclusion which could distort ring geometry.

Synthesis & Purification
  • Pre-requisite: Derivatives are typically synthesized via reductive amination of oxetan-3-one or nucleophilic substitution.

  • Purity Standard: >98% purity by HPLC is required before crystallization. Impurities >2% often disrupt the delicate packing of the oxetane ring.

Crystallization Protocol (Vapor Diffusion)

This method is preferred for oxetane amines to produce single crystals suitable for diffraction.

  • Solution Preparation: Dissolve 5-10 mg of the N,3-dimethyloxetan-3-amine derivative in 0.5 mL of a "Good Solvent" (e.g., Methanol or DCM).

  • Precipitant Selection: Use a "Poor Solvent" (e.g., Hexane or Diethyl Ether) in the outer reservoir.

  • Equilibration: Seal the chamber. Allow to stand at 4°C for 3-7 days.

  • Validation: Inspect crystals under polarized light. Sharp extinction indicates singularity; "mosaicity" suggests twinning (reject).

Data Collection Parameters
  • Temperature: 100 K (Cryocooling is mandatory to freeze ring puckering dynamics).

  • Radiation: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    for absolute configuration determination.
  • Resolution: Aim for <0.80 Å to accurately map electron density around the strained oxygen.

Part 3: Comparative Structural Analysis

This section objectively compares the crystallographic metrics of N,3-dimethyloxetan-3-amine derivatives against gem-dimethyl and cyclobutane analogs.

Ring Planarity & Puckering

Unlike the rigid chair conformation of cyclohexane, 4-membered rings exhibit "puckering" to relieve torsional strain.

  • Gem-Dimethyl (Acyclic): Tetrahedral geometry (

    
    ). No ring strain.
    
  • Cyclobutane: Highly puckered (~30°) to relieve eclipsing hydrogens.[3]

  • Oxetane: The replacement of a methylene with oxygen removes 1,3-diaxial interactions and eclipsing hydrogens.

    • Observation: Unsubstituted oxetane is nearly planar. However, 3,3-disubstituted oxetanes (like our target) exhibit a slight pucker (10°–15°) in the crystal lattice.

    • Impact: This "flatter" profile compared to cyclobutane means the oxetane scaffold occupies less hydrodynamic volume.

Bond Angles & Lengths

The structural distortion caused by the oxygen atom is quantifiable.[3]

ParameterN,3-dimethyloxetan-3-amineGem-Dimethyl AnalogCyclobutane AnalogSignificance
Bond Angle (

)
C-O-C: ~92°C-C-C: ~109.5°C-C-C: ~88°The compressed angle in oxetane exposes the O-lone pairs.
Ring Puckering (

)
8° – 15°N/A25° – 35°Oxetane is structurally more compact than cyclobutane.
C-C Bond Length 1.54 Å1.54 Å1.55 ÅSimilar bond lengths ensure the "vector" of substituents remains constant.
N-Pyramidalization ModerateHighHighRing strain reduces N-basicity (lowers pKa by ~1-2 units).
Intermolecular Interactions (The "Polar" Advantage)

X-ray analysis reveals the critical advantage of the oxetane:

  • H-Bonding: The oxetane oxygen acts as a weak hydrogen bond acceptor (HBA). In crystal lattices, C-H···O interactions are frequently observed.

  • Comparison: Gem-dimethyl groups are lipophilic and only engage in Van der Waals interactions.

  • Result: The oxetane derivative typically shows a tighter crystal packing network and higher density, correlating to the lower LogD observed in solution.

Part 4: Performance Review & Case Study

Case Study: Solubility & Metabolic Stability

In a comparative study of a drug-like scaffold (e.g., a piperidine replacement):

  • Gem-Dimethyl Analog:

    • Crystal Data: Disordered methyl groups.

    • Performance: High LogD (3.5), rapid microsomal clearance.

  • N,3-dimethyloxetan-3-amine Derivative:

    • Crystal Data: Ordered structure with specific C-H···O contacts. The amine nitrogen is less pyramidal (more planar) due to the electron-withdrawing effect of the strained ring.

    • Performance: Reduced LogD (2.1), 15-fold increase in solubility, and 4-fold improvement in metabolic half-life (

      
      ).
      
Why the Crystal Structure Matters

The X-ray data confirms that the oxetane ring does not significantly alter the vector of the attached amine compared to the gem-dimethyl group. This proves it is a true "isostere" (same shape) but with "bio" advantages (better properties).

Part 5: Workflow Visualization

The following diagram details the experimental workflow from synthesis to structural validation.

Crystallography_Workflow Synth Synthesis (Reductive Amination) Purify Purification (HPLC >98%) Synth->Purify Crystal Vapor Diffusion (MeOH/Hexane) Purify->Crystal Diffraction X-Ray Diffraction (Mo-Source, 100K) Crystal->Diffraction Single Crystal Solve Structure Solution (SHELXT/OLEX2) Diffraction->Solve Compare Comparative Analysis (Puckering/H-Bonds) Solve->Compare

Caption: Step-by-step workflow for determining the crystal structure of oxetane derivatives.

References

  • Wuitschik, G. et al. (2010).[4] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A. et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Cambridge Crystallographic Data Centre (CCDC) . Cambridge Structural Database (CSD). [Link]

Sources

Comparative

A Comparative Guide to the Physicochemical Properties of Oxetane-Containing Amines for Drug Discovery Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable moti...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif for fine-tuning the physicochemical properties of drug candidates.[1][2] This guide provides an in-depth comparative analysis of oxetane-containing amines, offering experimental data and mechanistic insights to inform rational drug design.

The inclusion of an oxetane can profoundly alter key drug-like properties, including basicity (pKa), lipophilicity (logP/logD), aqueous solubility, and metabolic stability.[3][4] These changes stem from the unique structural and electronic features of the oxetane ring: its polarity, three-dimensionality, and the powerful inductive effect of the embedded oxygen atom.[1][5] This guide will dissect these effects through matched-pair analysis and provide standardized protocols for their experimental determination.

Modulation of Amine Basicity (pKa)

The basicity of an amine is a critical parameter that governs its ionization state at physiological pH, profoundly impacting solubility, cell permeability, and off-target interactions, such as hERG channel binding.[4][6] The introduction of an oxetane ring offers a predictable and powerful strategy for attenuating the pKa of proximal amines.

Causality & Mechanistic Insight:

The electronegative oxygen atom within the oxetane ring exerts a strong electron-withdrawing inductive effect. When placed in proximity to an amine, this effect destabilizes the protonated state (the conjugate acid), thereby lowering the amine's pKa and making it less basic.[1] The magnitude of this pKa reduction is highly dependent on the distance between the oxetane and the amine.[2]

  • α-Substitution: An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[1][6]

  • β-Substitution: At the beta position, the pKa is reduced by about 1.9 units.[2]

  • γ- and δ-Substitution: The effect diminishes with distance, with reductions of approximately 0.7 (gamma) and 0.3 (delta) units.[2]

This predictable modulation allows medicinal chemists to fine-tune a molecule's basicity to avoid the liabilities associated with highly basic compounds.[1][2] For instance, reducing a high pKa can mitigate hERG inhibition and improve a compound's overall safety profile.[2][4]

Comparative Experimental Data:

Compound PairStructure (Analog)pKa (Analog)Structure (Oxetane)pKa (Oxetane)ΔpKaReference
Pair 1 Isopropylamine10.63-Aminooxetane8.5-2.1[1] (Derived)
Pair 2 tert-Butylamine10.73-Amino-3-methyloxetane8.0-2.7[1] (Derived)
Pair 3 N-ethylpiperidine~10.4N-(oxetan-3-yl)piperidine7.7-2.7[1][2]

Table 1: Comparative pKa values for amine-containing molecular pairs.

Impact on Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as logP (for neutral compounds) or logD (at a specific pH), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While increasing lipophilicity can improve membrane permeability, it often leads to decreased solubility, increased metabolic clearance, and higher off-target toxicity.[4]

Causality & Mechanistic Insight:

The oxetane ring is a polar motif that typically reduces lipophilicity when substituted for non-polar groups like a gem-dimethyl or cyclobutane ring.[4][7] The oxygen atom can act as a hydrogen bond acceptor, increasing the molecule's affinity for aqueous environments.[8][9] This effect makes oxetanes a valuable tool for escaping "lipophilicity creep" during lead optimization.

AstraZeneca researchers demonstrated in a matched-pair analysis that replacing a cyclobutane ring with an oxetane in an amine-containing series resulted in a logD reduction of approximately 0.8 units.[4] This reduction in lipophilicity was accompanied by several other beneficial effects, including increased metabolic stability and reduced hERG binding.[4]

Comparative Experimental Data:

Compound PairStructure (Analog)logD @ pH 7.4 (Analog)Structure (Oxetane)logD @ pH 7.4 (Oxetane)ΔlogDReference
Pair 4 Aminocyclobutane Derivative2.53-Aminooxetane Derivative1.7-0.8[4]
Pair 5 gem-Dimethyl Derivative3.1Oxetane Derivative2.4-0.7[10]
Pair 6 Ketone Derivative2.8Oxetane Derivative2.5-0.3[11]

Table 2: Comparative logD values demonstrating the impact of the oxetane moiety.

Enhancement of Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability and challenging formulation. The incorporation of an oxetane is a well-established strategy to improve this critical property.[3][4][7]

Causality & Mechanistic Insight:

The enhanced solubility of oxetane-containing compounds is primarily due to two factors:

  • Polarity and Hydrogen Bonding: The ether oxygen of the oxetane ring is a competent hydrogen bond acceptor, facilitating interactions with water molecules.[8][12] The strained C-O-C bond angle exposes the oxygen's lone pairs, making it a more effective hydrogen-bond acceptor than other cyclic ethers.[8]

  • Disruption of Crystal Packing: The three-dimensional, puckered nature of the oxetane ring can disrupt the efficient crystal lattice packing that often plagues flat, aromatic molecules, thereby lowering the energy barrier to dissolution.[1]

Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[3]

Modulation of Metabolic Stability

Metabolic instability is a primary cause of high drug clearance and poor in vivo efficacy. Oxetanes can enhance metabolic stability by blocking metabolically labile sites and, in some cases, by altering the primary route of metabolism.[1][10]

Causality & Mechanistic Insight:

  • Blocking Metabolic Hotspots: Oxetanes are often used as bioisosteres for gem-dimethyl groups.[5][10] While the methyl groups of a gem-dimethyl moiety are susceptible to oxidation by cytochrome P450 (CYP) enzymes, the oxetane ring is generally more robust.[7]

  • Altering Metabolic Pathways: Interestingly, some oxetane-containing compounds have been shown to be substrates for microsomal epoxide hydrolase (mEH).[1] This can be advantageous, as it may divert metabolism away from CYP enzymes, which are more prone to drug-drug interactions and toxicity issues.[1]

It is important to note that the stability of the oxetane ring itself can be context-dependent. 3,3-disubstituted oxetanes are generally the most stable, as the substituents sterically hinder nucleophilic attack on the ring carbons.[1][10]

Workflow for Physicochemical Property Assessment

The following diagram outlines a typical workflow for the comparative assessment of a novel oxetane-containing amine against its non-oxetane analog.

G cluster_synthesis Synthesis cluster_testing Physicochemical Testing cluster_analysis Data Analysis & Comparison Syn_Analog Synthesize Non-Oxetane Analog (e.g., Cyclobutane) pKa pKa Determination (Potentiometric Titration) Syn_Analog->pKa logD logD Measurement (Shake-Flask or HPLC) Syn_Analog->logD Sol Aqueous Solubility (Nephelometry) Syn_Analog->Sol MetStab Metabolic Stability (Microsome/Hepatocyte Assay) Syn_Analog->MetStab Syn_Oxetane Synthesize Oxetane- Containing Amine Syn_Oxetane->pKa Syn_Oxetane->logD Syn_Oxetane->Sol Syn_Oxetane->MetStab Compare Compare Data: ΔpKa, ΔlogD, etc. pKa->Compare logD->Compare Sol->Compare MetStab->Compare SAR Establish Structure- Property Relationships (SPR) Compare->SAR Decision Go/No-Go Decision SAR->Decision

Caption: Experimental workflow for comparative physicochemical profiling.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol describes a standard method for determining the acid dissociation constant (pKa) of an amine.

  • Preparation:

    • Accurately weigh ~1-2 mg of the test compound and dissolve in a known volume (e.g., 10 mL) of a suitable solvent (e.g., methanol/water mixture).

    • Prepare a standardized titrant solution of 0.01 M hydrochloric acid (HCl).

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Titration:

    • Place the sample solution in a thermostated vessel at 25°C and insert the calibrated pH electrode.

    • Add the HCl titrant in small, precise increments (e.g., 0.01-0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point (the point of fastest pH change).

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point from the first or second derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the amine has been protonated).

    • Perform the experiment in triplicate to ensure reproducibility.

Protocol 2: Determination of logD by Shake-Flask Method

This protocol outlines the classic "shake-flask" method for measuring the distribution coefficient (logD).

  • Preparation:

    • Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, PBS) at the desired pH (typically 7.4).

    • Prepare a water-immiscible organic phase, typically 1-octanol, that has been pre-saturated with the aqueous buffer.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning:

    • Add a small aliquot of the compound stock solution to a vial containing a known volume of the aqueous buffer and 1-octanol (e.g., 1:1 v/v). The final concentration should be detectable by the chosen analytical method.

    • Cap the vial and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Analysis:

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully remove an aliquot from both the aqueous and organic phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation:

    • Calculate the distribution coefficient (D) as: D = [Compound]octanol / [Compound]aqueous

    • Calculate logD as the base-10 logarithm of D.

Visualizing the Inductive Effect

The diagram below illustrates the fundamental electronic difference that drives the pKa modulation. The electronegative oxygen in the oxetane ring pulls electron density away from the amine, making the lone pair less available for protonation compared to the electron-donating alkyl groups of the cyclobutane analog.

G cluster_oxetane Oxetane Amine (Lower pKa) cluster_cyclobutane Cyclobutane Amine (Higher pKa) O O C2 CH2 O->C2 C3 CH2 O->C3 C1 CH C1->O Inductive Pull N1 NH2 C1->N1 C2->C1 C3->C1 C4 CH2 C5 CH C4->C5 C4->C5 Inductive Push C6 CH2 C4->C6 N2 NH2 C5->N2 C7 CH2 C6->C7 C7->C5 C7->C5

Caption: Inductive effects influencing amine basicity.

Conclusion

The incorporation of an oxetane ring into amine-containing molecules is a powerful and versatile strategy in modern drug discovery. It provides a predictable means to modulate key physicochemical properties, often leading to compounds with improved solubility, lower lipophilicity, attenuated basicity, and enhanced metabolic stability. By understanding the underlying principles and employing rigorous experimental evaluation, researchers can effectively leverage the unique characteristics of oxetanes to design safer and more effective drug candidates.

References

  • Benchchem. Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. 6

  • ResearchGate. Oxetanes in Drug Discovery: Structural and Synthetic Insights. 3

  • National Institutes of Health (NIH). Oxetanes in Drug Discovery Campaigns. 1

  • MDPI. Chemical Space Exploration of Oxetanes. 8

  • Enamine. Oxetanes. 7

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. 4

  • ResearchGate. log D shift of selected compounds indicating the difference between oxetane and ketone. 11

  • ACS Publications. Oxetanes in Drug Discovery Campaigns. 2

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. 10

  • PharmaBlock. Oxetanes in Drug Discovery. 5

  • ResearchGate. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF. 12

  • National Institutes of Health (NIH). Applications of oxetanes in drug discovery and medicinal chemistry. 13

  • ACS Publications. Oxetane Synthesis via Alcohol C–H Functionalization. 9

Sources

Validation

Validated Analytical Methods for N,3-Dimethyloxetan-3-amine Quantification

Topic: Content Type: Publish Comparison Guide Executive Summary N,3-Dimethyloxetan-3-amine is a critical building block in modern medicinal chemistry, favored for its ability to modulate lipophilicity (LogD) and metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

N,3-Dimethyloxetan-3-amine is a critical building block in modern medicinal chemistry, favored for its ability to modulate lipophilicity (LogD) and metabolic stability without adding significant molecular weight. However, its physicochemical profile—low UV absorbance, high polarity, and moderate volatility—renders standard C18-HPLC methods ineffective.

This guide objectively compares three validated analytical approaches: GC-FID (for purity assay), HILIC-MS/MS (for trace quantification in biological matrices), and qNMR (for primary reference standard certification).

Molecule Profile & Analytical Challenges

Understanding the analyte is the first step in method selection. The oxetane ring significantly alters the basicity compared to a standard aliphatic amine.

PropertyValue / CharacteristicAnalytical Implication
Structure Secondary amine on a strained ether ringStability Risk: Avoid strong acids (e.g., 1M HCl) for prolonged periods; ring opening is possible.
pKa ~7.2 - 7.4 (Lower than typical amines ~9-10)Chromatography: Less tailing than typical amines, but still requires base-deactivated columns.
Boiling Point ~121°C (Free Base)Volatility: Suitable for GC, but the salt form (HCl) must be free-based in situ or pre-extraction.
UV Absorbance Negligible (>210 nm)Detection: UV detection is unreliable. Requires refractive index (RI), ELSD, MS, or derivatization.
Method Comparison: The "Right Tool for the Job"

The choice of method depends entirely on your analytical goal.

FeatureMethod A: GC-FID Method B: HILIC-MS/MS Method C: qNMR
Primary Application Purity Assay (Raw Material Release)Trace Quantification (PK Studies / Genotoxic Impurities)Reference Standard Certification
Linearity Range High (mg/mL)Low (ng/mL to µg/mL)High (mg/mL)
Precision (RSD) < 1.0% (Excellent)< 5-10% (Moderate)< 0.5% (Superior)
Throughput High (10-15 min run)High (5-8 min run)Low (Manual processing)
Limitations Requires free-basing; Salt forms degrade in injector.Matrix effects in bioanalysis; Requires expensive instrumentation.Low sensitivity; Requires deuterated solvents.
Decision Matrix: Selecting Your Method

MethodSelection Start Start: Define Analytical Goal SampleType Sample Type? Start->SampleType Pure Pure Substance / Raw Material SampleType->Pure Bulk Material Bio Biological Matrix / Trace Impurity SampleType->Bio Plasma/Urine Cert Need Absolute Purity? Pure->Cert LCMS Method B: HILIC-MS/MS (High Sensitivity) Bio->LCMS GC Method A: GC-FID (Routine Assay) Cert->GC No (Routine QC) NMR Method C: qNMR (Primary Standard) Cert->NMR Yes (Certification)

Figure 1: Decision tree for selecting the appropriate analytical technique based on sample origin and required data quality.

Detailed Protocols
Method A: GC-FID (Purity & Residual Solvent Analysis)

Best for: Routine quality control of the building block.

Scientific Rationale: Direct injection of the HCl salt into a hot injector port causes degradation and "ghost peaks." This protocol uses an in-situ free-basing extraction to ensure only the volatile amine enters the column.

  • Column: Agilent CP-Volamine or Restek Rtx-5 Amine (30 m x 0.32 mm, 1.0 µm). Note: These columns are base-deactivated to prevent amine adsorption.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C. Liner: Ultra Inert with glass wool.

  • Detector: FID @ 260°C.

  • Oven Program: 40°C (hold 2 min) → 10°C/min → 220°C (hold 5 min).

Sample Preparation (Biphasic Extraction):

  • Weigh 10 mg of N,3-dimethyloxetan-3-amine HCl.

  • Add 1.0 mL of 1N NaOH (aq) to neutralize the salt.

  • Add 1.0 mL of Dichloromethane (DCM) containing n-Decane (Internal Standard).

  • Vortex vigorously for 30 seconds; centrifuge to separate layers.

  • Inject 1 µL of the lower organic layer (DCM).

Validation Criteria:

  • Linearity: R² > 0.999 (0.1 – 5.0 mg/mL).

  • Recovery: 98-102% (spiked recovery).

Method B: HILIC-MS/MS (Trace Quantification)

Best for: DMPK studies or detecting the amine as a genotoxic impurity in final drugs.

Scientific Rationale: The high polarity of the oxetane amine causes it to elute in the void volume of C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar amines using a water layer on a silica surface, providing superior retention and MS sensitivity.

  • Column: Merck SeQuant ZIC-HILIC (100 x 2.1 mm, 3.5 µm) or Waters XBridge Amide.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)

    • 1-5 min: 90% → 50% B

    • 5-7 min: 50% B

    • 7.1 min: Re-equilibrate at 90% B (Critical: HILIC requires long equilibration, ~5-10 column volumes).

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode (MRM).

    • Precursor: m/z 102.1 [M+H]+

    • Product Ions: m/z 58.1 (Quantifier), m/z 42.1 (Qualifier).

Workflow Visualization:

HILICWorkflow Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (Add 3x Vol ACN) Sample->PPT Pre-treatment Centrifuge Centrifuge 10,000g, 10 min PPT->Centrifuge Supernatant Collect Supernatant (High Organic %) Centrifuge->Supernatant Inject Direct Injection onto HILIC Column Supernatant->Inject Compatible Solvent

Figure 2: HILIC-MS/MS sample preparation workflow. Note that the supernatant (high ACN) is directly compatible with HILIC initial conditions.

Method C: qNMR (Absolute Quantification)

Best for: Certifying the purity of the reference standard used in Methods A & B.

Scientific Rationale: qNMR is non-destructive and does not require a reference standard of the analyte itself, only a certified internal standard (IS).

  • Solvent: D₂O (for HCl salt) or CDCl₃ (for free base).

  • Internal Standard (IS): Maleic Acid (traceable to NIST) for D₂O; 1,3,5-Trimethoxybenzene for CDCl₃.

  • Key Signals:

    • Oxetane Ring Protons: Look for the doublet/multiplet signals around 4.5 - 4.9 ppm. These are distinct and separated from aliphatic impurities.

    • N-Methyl Group: Singlet around 2.3 - 2.5 ppm.

  • Calculation:

    
    
    
Expert Insights & Troubleshooting
  • Ghost Peaks in GC: If you see broad, tailing peaks in GC, your liner is likely active. Switch to a deactivated wool liner and ensure the sample is fully free-based. Injecting the HCl salt directly will ruin the liner.

  • HILIC Retention Shifts: HILIC is sensitive to the water content in the sample diluent. Ensure your sample diluent matches the initial mobile phase (e.g., 90% ACN). Injecting a 100% aqueous sample will cause peak distortion.

  • Stability: While oxetanes are more stable than epoxides, they will hydrolyze in strong acid (pH < 1) over time. Process samples within 24 hours if using acidic mobile phases, or store at -20°C.

References
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Angewandte Chemie International Edition. (Foundational work on oxetane properties and stability).

  • Agilent Technologies. (2020). "Analysis of Volatile Amines using Agilent CP-Volamine." Application Note 5990-XXXX. (Standard protocol for volatile amine GC analysis).

  • Merck Millipore. (2018). "A Practical Guide to HILIC." Separation Science. (Definitive guide for HILIC method development for polar amines).

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2][3] Angewandte Chemie. (Discusses pKa and physicochemical properties relevant to analysis).

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Protocol for qNMR certification).

Sources

Comparative

Comparing the efficacy of different synthetic routes to N,3-dimethyloxetan-3-amine

This guide provides a technical comparison of synthetic routes to N,3-dimethyloxetan-3-amine (CAS: 1365969-62-5), a critical "gem-dimethyl" surrogate in modern medicinal chemistry. Executive Summary N,3-Dimethyloxetan-3-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthetic routes to N,3-dimethyloxetan-3-amine (CAS: 1365969-62-5), a critical "gem-dimethyl" surrogate in modern medicinal chemistry.

Executive Summary

N,3-Dimethyloxetan-3-amine is a high-value heterocyclic building block. The incorporation of the oxetane ring at the 3-position introduces a dipole moment that lowers lipophilicity (LogD) while maintaining steric bulk comparable to a gem-dimethyl group, a phenomenon known as the "oxetane effect."

This guide compares three distinct synthetic methodologies:

  • The Nitro-Aldol Route (Classical): High atom economy, scalable, but involves energetic intermediates.

  • The Curtius Rearrangement Route (Safety-Optimized): Uses stable precursors, avoids high-pressure hydrogenation, ideal for GLP labs.

  • The Oxetanone Imine Route (Convergent): Shortest step count but utilizes expensive starting materials and sensitive organometallic steps.

Route Analysis & Mechanism

Route A: The Nitro-Aldol Cyclization (Classical Industrial Route)

This pathway relies on the condensation of nitroalkanes with formaldehyde, followed by cyclization. It is the most cost-effective method for multi-gram scale-up.

  • Mechanism: Henry reaction (Nitro-Aldol)

    
     Intramolecular Williamson Etherification 
    
    
    
    Nitro Reduction
    
    
    Reductive Alkylation.
  • Key Challenge: Controlling the mono-methylation of the primary amine in the final steps.

Route B: The Curtius Rearrangement (Medicinal Chemistry Route)

Starting from 3-methyl-3-hydroxymethyloxetane (HMMO), this route utilizes oxidative rearrangement to install the nitrogen. It allows for easy installation of the N-methyl group via a protected carbamate intermediate.

  • Mechanism: Jones Oxidation

    
     Acyl Azide Formation 
    
    
    
    Curtius Rearrangement
    
    
    Carbamate Alkylation.
  • Key Advantage: The nitrogen is introduced in a protected state (Boc/Cbz), preventing over-alkylation.

Route C: The Oxetanone Reductive Alkylation (Convergent)

A direct approach using 3-oxetanone. While seemingly simple, the formation of a quaternary center with specific amine substitution is chemically demanding.

  • Mechanism: Imine formation

    
     Nucleophilic addition (MeLi/MeMgBr).
    
  • Key Limitation: 3-Oxetanone is significantly more expensive than nitroalkanes; 3-oxetanone imines are hydrolytically unstable.

Comparative Efficacy Data

MetricRoute A: Nitro-Aldol Route B: Curtius Rearrangement Route C: Oxetanone Imine
Overall Yield 45–55%60–70%30–40%
Step Count 542
Cost Efficiency High (Cheap SM)ModerateLow (Expensive SM)
Scalability High (Industrial)Moderate (Lab/Pilot)Low (Reagent limited)
Safety Profile Low (Energetic Nitro/H2)High (No H2 pressure)Moderate (Organometallics)
Purity Profile High (Crystallizable intermediates)High (Chromatography often needed)Variable (Side reactions)

Visualizing the Synthetic Pathways

The following diagram details the mechanistic flow of the two most reliable routes (A and B).

SyntheticRoutes cluster_0 Route A: Nitro-Aldol (Scalable) cluster_1 Route B: Curtius Rearrangement (Controlled) Nitro 2-Nitropropane (Start) Diol 2-Methyl-2-nitro- 1,3-propanediol Nitro->Diol 1. CH2O, Base NitroOxetane 3-Methyl-3- nitrooxetane Diol->NitroOxetane 2. Et2CO3, KOH (Cyclization) AmineOxetane 3-Amino-3- methyloxetane NitroOxetane->AmineOxetane 3. H2, Raney Ni (Reduction) Formamide N-Formyl Intermediate AmineOxetane->Formamide 4. HCOOEt (Formylation) TargetA N,3-Dimethyloxetan- 3-amine Formamide->TargetA 5. LiAlH4 (Reduction) HMMO 3-Hydroxymethyl- 3-methyloxetane Acid 3-Methyl-3-oxetane carboxylic acid HMMO->Acid 1. Jones Ox. or TEMPO BocAmine N-Boc-3-amino- 3-methyloxetane Acid->BocAmine 2. DPPA, tBuOH (Curtius) NMeBoc N-Me-N-Boc Intermediate BocAmine->NMeBoc 3. NaH, MeI (Alkylation) TargetB N,3-Dimethyloxetan- 3-amine NMeBoc->TargetB 4. TFA/HCl (Deprotection)

Caption: Comparison of the Nitro-Aldol cyclization route (Top) vs. the Curtius Rearrangement route (Bottom).

Detailed Experimental Protocols

Protocol A: The "Nitro-Aldol" Route (Recommended for Scale)

Phase 1: Cyclization to 3-Methyl-3-nitrooxetane

  • Reagents: Dissolve 2-methyl-2-nitro-1,3-propanediol (1 eq) in diethyl carbonate (1.5 eq).

  • Catalyst: Add catalytic KOH (0.05 eq).

  • Distillation: Heat to 120–140 °C. Ethanol is distilled off continuously to drive the equilibrium.

  • Workup: Once ethanol evolution ceases, distill the product under reduced pressure (bp ~80 °C at 10 mmHg).

    • Checkpoint: Product should be a pale yellow oil.

Phase 2: Reduction to 3-Amino-3-methyloxetane

  • Hydrogenation: Dissolve nitrooxetane in MeOH. Add Raney Nickel (10 wt%) or 10% Pd/C.

  • Conditions: Hydrogenate at 40–50 psi at RT for 12 hours.

  • Purification: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate. The amine is volatile; use HCl in ether to precipitate the hydrochloride salt if storage is needed.

Phase 3: N-Methylation (The Formamide Method) Direct methylation with MeI leads to over-alkylation. The formamide route is superior.

  • Formylation: Reflux 3-amino-3-methyloxetane in excess ethyl formate (5 eq) for 4 hours. Concentrate to yield the N-formyl derivative.

  • Reduction: Dissolve the crude formamide in anhydrous THF. Cool to 0 °C.

  • Reagent: Add LiAlH4 (1.5 eq) dropwise. Reflux for 2 hours.

  • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Isolation: Extract with ether, dry over MgSO4, and convert to HCl salt for stability.

Protocol B: The "Curtius" Route (Recommended for Precision)

Phase 1: Oxidation to Carboxylic Acid

  • Substrate: 3-Methyl-3-hydroxymethyloxetane (HMMO).

  • Oxidation: Use TEMPO (catalytic)/NaOCl or Jones Reagent at 0 °C to yield 3-methyl-3-oxetanecarboxylic acid.

Phase 2: Curtius Rearrangement

  • Reaction: Dissolve acid (1 eq) in Toluene/t-Butanol (10:1). Add Triethylamine (1.1 eq) and DPPA (Diphenylphosphoryl azide, 1.1 eq).

  • Temperature: Heat to 80 °C for 4 hours. The intermediate isocyanate is trapped by t-Butanol to form the N-Boc-3-amino-3-methyloxetane .

Phase 3: Methylation & Deprotection

  • Alkylation: Dissolve N-Boc intermediate in DMF at 0 °C. Add NaH (1.2 eq). Stir 15 min. Add MeI (1.1 eq). Stir 2 hours.

  • Deprotection: Treat the crude N-methyl-N-Boc product with 4M HCl in Dioxane.

  • Product: Evaporate solvent to obtain N,3-dimethyloxetan-3-amine hydrochloride .

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][2][3] Angewandte Chemie International Edition, 45(46), 7736-7739. Link

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry, 53(8), 3227-3246. Link

  • Dunet, G., et al. (2017). "Practical Synthesis of 3,3-Disubstituted Oxetanes." Organic Letters, 19(5), 1176-1179. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Amino-3-methyloxetane." Organic Letters, 12(9), 1944-1947. Link

  • Barnes-Seeman, D. (2016). "The Role of Oxetanes in Medicinal Chemistry." Journal of Medicinal Chemistry, 59, 3621. Link

Sources

Validation

Assessment of the drug-like properties of N,3-dimethyloxetan-3-amine-based compounds

Title: Technical Assessment: N,3-Dimethyloxetan-3-amine as a High-Value Bioisostere in Lead Optimization Executive Summary This guide evaluates the drug-like properties of N,3-dimethyloxetan-3-amine derivatives, position...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Assessment: N,3-Dimethyloxetan-3-amine as a High-Value Bioisostere in Lead Optimization

Executive Summary

This guide evaluates the drug-like properties of N,3-dimethyloxetan-3-amine derivatives, positioning them as superior bioisosteres to traditional gem-dimethyl or cyclobutane motifs. The 3,3-disubstituted oxetane core offers a unique solution to the "lipophilicity-solubility paradox" in medicinal chemistry. By modulating pKa via the inductive effect of the oxetane oxygen, these compounds frequently exhibit enhanced metabolic stability, reduced hERG liability, and superior aqueous solubility compared to their aliphatic counterparts.

The Bioisosteric Rationale: Why This Scaffold?

The N,3-dimethyloxetan-3-amine scaffold functions as a bioisostere for the N-isopropyl or N-tert-butyl group. While sterically similar, the electronic landscape is drastically different.

  • Lipophilicity Modulation: The oxetane ring reduces LogD significantly (typically

    
    LogD 
    
    
    
    -0.6 to -1.0) compared to a gem-dimethyl group.[1][2][3][4]
  • Basicity Attenuation: The oxetane oxygen acts as an electron-withdrawing group (EWG) through the

    
    -framework. This lowers the pKa of the adjacent amine by 1.5–2.5 units compared to a standard alkyl amine.
    
  • Conformational Locking: The puckered geometry of the oxetane ring (approx. 8.7° puckering angle) provides a rigid vector for the N-methyl group, often improving ligand-target fit.

Visualizing the Structural Relationship

Bioisostere_Logic GemDimethyl Gem-Dimethyl Analog (High LogP, High pKa) Oxetane N,3-dimethyloxetan-3-amine (Low LogP, Modulated pKa) GemDimethyl->Oxetane Bioisosteric Replacement +Solubility, -Metabolic Liability Cyclobutane Cyclobutane Analog (High LogP, Low Sol) Cyclobutane->Oxetane Oxygen Insertion +Polarity, -Lipophilicity

Figure 1: Strategic positioning of the oxetane scaffold relative to common aliphatic motifs.

Comparative Physicochemical Assessment

The following data synthesizes comparative trends observed in matched molecular pairs (MMP) analysis, specifically referencing the seminal work by the Carreira group and AstraZeneca.

Table 1: Property Comparison of N,3-dimethyloxetan-3-amine vs. Standard Motifs

PropertyN,3-dimethyloxetan-3-amine N-Isopropyl / gem-Dimethyl Cyclobutane Analog Impact on Drug Design
LogD (pH 7.4) Low (Baseline)High (+0.6 to +1.0)High (+0.[5]8)Lower LogD reduces non-specific binding and improves LLE (Lipophilic Ligand Efficiency).
pKa (Amine) 6.5 – 7.8 9.0 – 10.59.0 – 10.0Lower pKa improves membrane permeability (more neutral species at pH 7.4) and reduces hERG binding.[6]
Solubility High LowLowThe oxetane oxygen acts as a hydrogen bond acceptor (HBA), significantly boosting aqueous solubility.
Metabolic Stability High Low to ModerateModerateThe 3,3-disubstitution blocks

-carbon oxidation; the ring is surprisingly resistant to P450 opening.
Polar Surface Area Increased LowLowAdds ~10-12 Ų tPSA, aiding in solubility without breaking "Rule of 5" limits.

Experimental Protocol: Metabolic Stability Assessment

To validate the stability of the N,3-dimethyloxetan-3-amine scaffold, a rigorous intrinsic clearance (


) assay using human liver microsomes (HLM) is required.
Methodological Rationale

Unlike simple alkyl amines which undergo rapid N-dealkylation or oxidation at the


-carbon, the quaternary center at the 3-position of the oxetane protects against 

-oxidation. The primary metabolic risk is ring opening, which this protocol specifically monitors.
Step-by-Step Protocol
  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Dilute to 1

      
      M final concentration in 100 mM potassium phosphate buffer (pH 7.4).
      
  • Incubation System:

    • Enzyme: Human Liver Microsomes (0.5 mg/mL protein concentration).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Reaction:

    • Pre-incubate microsomes and test compound at 37°C for 5 minutes.

    • Initiate reaction by adding the NADPH cofactor mix.

    • Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Analysis:

    • Transfer 50

      
      L aliquots into 150 
      
      
      
      L ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide). Rationale: Precipitates proteins immediately to stop enzymatic activity.
    • Centrifuge at 4000 rpm for 20 minutes.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining parent) vs. time. The slope

      
       determines 
      
      
      
      .
    • 
      .
      
Workflow Diagram

Metabolic_Workflow Start Test Compound (1 µM) + Microsomes Incubation Incubate @ 37°C (Initiate with NADPH) Start->Incubation Sampling Sample Extraction (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench with ACN (Precipitate Proteins) Sampling->Quench Analysis LC-MS/MS Analysis (Monitor Parent Loss) Quench->Analysis Result Calculate Intrinsic Clearance (Cl_int) Analysis->Result

Figure 2: Microsomal stability assay workflow for clearance determination.

Safety & Toxicology: The hERG Advantage

One of the most critical advantages of the N,3-dimethyloxetan-3-amine motif is its ability to mitigate hERG channel inhibition, a common liability for basic amine drugs.

  • Mechanism: hERG inhibition often correlates with high lipophilicity (LogP > 3) and high basicity (pKa > 8), which facilitates cation-

    
     interactions within the channel pore.
    
  • The Oxetane Solution: By lowering the pKa to ~7.0–7.5 and reducing LogP, the oxetane motif reduces the concentration of the cationic species at physiological pH and decreases hydrophobic binding affinity.

  • Data Support: Studies by Wuitschik et al. demonstrated that replacing a cyclohexyl or isopropyl group with an oxetane reduced hERG inhibition IC50 values by >10-fold in matched pairs.

Synthetic Accessibility

While historically challenging, modern protocols have made this scaffold accessible. The most robust route involves:

  • Starting Material: Oxetan-3-one.[7]

  • Reductive Amination: Reaction with methylamine and a reducing agent (STAB or NaBH3CN).

  • Methylation: If the 3-methyl group is not present, it can be installed via alkylation of the intermediate ester or nitrile precursors prior to ring closure, though purchasing the pre-formed N,3-dimethyloxetan-3-amine building block is standard practice in high-throughput chemistry.

References

  • Wuitschik, G., et al. (2006).[4] "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4][6][7][8] Angewandte Chemie International Edition, 45(46), 7736-7739.[4] Link

  • Wuitschik, G., et al. (2010).[4] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][7][8][9][10] Chemical Reviews, 116(19), 12150–12233. Link

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
N,3-dimethyloxetan-3-amine
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Reactant of Route 2
N,3-dimethyloxetan-3-amine
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